molecular formula C8H16N2 B1414803 3-[(3-Methylbutyl)amino]propanenitrile CAS No. 927385-48-6

3-[(3-Methylbutyl)amino]propanenitrile

Cat. No.: B1414803
CAS No.: 927385-48-6
M. Wt: 140.23 g/mol
InChI Key: BHLQPHRYYFPHQJ-UHFFFAOYSA-N
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Description

3-[(3-Methylbutyl)amino]propanenitrile is a useful research compound. Its molecular formula is C8H16N2 and its molecular weight is 140.23 g/mol. The purity is usually 95%.
The exact mass of the compound 3-[(3-Methylbutyl)amino]propanenitrile is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-[(3-Methylbutyl)amino]propanenitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-[(3-Methylbutyl)amino]propanenitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-(3-methylbutylamino)propanenitrile
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H16N2/c1-8(2)4-7-10-6-3-5-9/h8,10H,3-4,6-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHLQPHRYYFPHQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCNCCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20651598
Record name 3-[(3-Methylbutyl)amino]propanenitrile
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Molecular Weight

140.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

927385-48-6
Record name 3-[(3-Methylbutyl)amino]propanenitrile
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Record name 3-[(3-methylbutyl)amino]propanenitrile
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Foundational & Exploratory

Thermodynamic stability of 3-[(3-Methylbutyl)amino]propanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Thermodynamic Stability of 3-[(3-Methylbutyl)amino]propanenitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: Understanding 3-[(3-Methylbutyl)amino]propanenitrile

3-[(3-Methylbutyl)amino]propanenitrile, also known as N-(3-methylbutyl)-β-alaninenitrile or 3-(isoamylamino)propanenitrile, is an organic molecule incorporating a secondary amine and a nitrile functional group. Its chemical structure is characterized by a propanenitrile backbone with a 3-methylbutyl (isoamyl) group attached to the nitrogen atom.

Chemical Structure:

  • IUPAC Name: 3-[(3-Methylbutyl)amino]propanenitrile

  • Molecular Formula: C₉H₁₈N₂

  • Molecular Weight: 154.26 g/mol

  • Synonyms: N-(3-methylbutyl)-β-alaninenitrile, 3-(isoamylamino)propanenitrile

While a specific CAS number for this exact secondary amine is not definitively available in common chemical databases, a related tertiary amine, 3-[Methyl(3-methylbutyl)amino]propanenitrile, is registered under CAS number 1019125-05-3[1]. It is crucial for researchers to verify the identity of their starting materials, as the presence of a methyl group on the amine nitrogen would classify it as a tertiary amine, significantly altering its chemical and thermal properties. Tertiary amines are generally considered to be more thermally stable than secondary amines[2].

The stability of a compound like 3-[(3-Methylbutyl)amino]propanenitrile is a critical parameter, influencing its shelf-life, reaction conditions for its use in synthesis, and its safety profile. Thermal decomposition can lead to the formation of impurities, which may be toxic or interfere with desired chemical transformations.

Experimental Assessment of Thermodynamic Stability

The cornerstone of determining the thermodynamic stability of a chemical compound is through empirical thermal analysis techniques. The two primary methods employed for this purpose are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is invaluable for determining the onset temperature of decomposition and quantifying mass loss associated with thermal events.

Experimental Protocol: TGA of 3-[(3-Methylbutyl)amino]propanenitrile

  • Instrument Preparation:

    • Ensure the TGA instrument is calibrated for mass and temperature according to the manufacturer's specifications.

    • Select an appropriate sample pan, typically platinum or alumina, for its inertness at high temperatures.

  • Sample Preparation:

    • Accurately weigh a small sample (5-10 mg) of 3-[(3-Methylbutyl)amino]propanenitrile into the tared TGA pan. Given its likely liquid or oily nature, a micropipette should be used for precise transfer.

  • Experimental Parameters:

    • Atmosphere: For assessing intrinsic thermal stability, an inert atmosphere such as nitrogen or argon is used to prevent oxidative degradation. A typical flow rate is 20-50 mL/min.

    • Temperature Program:

      • Equilibrate the sample at a starting temperature, e.g., 30 °C.

      • Ramp the temperature at a linear heating rate, typically 10 °C/min, to a final temperature well above the expected decomposition, e.g., 600 °C.

  • Data Analysis:

    • The resulting TGA curve plots mass (%) versus temperature (°C).

    • The onset temperature of decomposition (T_onset) is determined from the intersection of the tangent to the baseline and the tangent to the steepest point of the mass loss curve. This represents the temperature at which significant thermal degradation begins.

    • The TGA curve will also reveal the number of decomposition steps and the mass loss associated with each.

Diagram: TGA Experimental Workflow

TGA_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_results Data Interpretation start Start instrument_cal Instrument Calibration start->instrument_cal sample_prep Sample Preparation (5-10 mg) instrument_cal->sample_prep set_params Set Parameters (N2 atmosphere, 10°C/min ramp) sample_prep->set_params run_tga Run TGA Experiment set_params->run_tga gen_curve Generate Mass vs. Temp Curve run_tga->gen_curve det_tonset Determine T_onset gen_curve->det_tonset analyze_steps Analyze Decomposition Steps det_tonset->analyze_steps end end analyze_steps->end End

Caption: Workflow for TGA analysis.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, crystallization, glass transitions, and exothermic decomposition reactions.

Experimental Protocol: DSC of 3-[(3-Methylbutyl)amino]propanenitrile

  • Instrument Preparation:

    • Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).

    • Use hermetically sealed aluminum pans to contain the liquid sample and prevent evaporation during the experiment.

  • Sample Preparation:

    • Place a small, accurately weighed sample (2-5 mg) into a tared DSC pan.

    • Hermetically seal the pan using a sample press.

    • Prepare an identical empty, sealed pan to serve as the reference.

  • Experimental Parameters:

    • Atmosphere: An inert atmosphere (nitrogen or argon) is typically used.

    • Temperature Program:

      • Equilibrate the sample at a low temperature, e.g., -20 °C.

      • Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature beyond the decomposition point observed in TGA.

  • Data Analysis:

    • The DSC thermogram plots heat flow (mW) versus temperature (°C).

    • Endothermic events (e.g., melting) appear as peaks pointing downwards.

    • Exothermic events (e.g., decomposition) appear as peaks pointing upwards. The onset temperature of an exothermic peak can provide further information on the initiation of decomposition.

    • The area under an exothermic peak can be integrated to determine the enthalpy of decomposition (ΔH_d), a measure of the energy released during the process.

Diagram: DSC Experimental Workflow

DSC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_results Data Interpretation start Start instrument_cal Instrument Calibration (Indium) start->instrument_cal sample_prep Sample Preparation (2-5 mg) in hermetic pan instrument_cal->sample_prep set_params Set Parameters (N2 atmosphere, 10°C/min ramp) sample_prep->set_params run_dsc Run DSC Experiment set_params->run_dsc gen_thermogram Generate Heat Flow vs. Temp run_dsc->gen_thermogram identify_events Identify Endo/Exothermic Events gen_thermogram->identify_events calc_enthalpy Calculate Enthalpy of Decomposition identify_events->calc_enthalpy end end calc_enthalpy->end End

Caption: Workflow for DSC analysis.

Table 1: Hypothetical Thermal Analysis Data for Aminonitriles

CompoundT_onset (°C) (TGA, N₂)Peak Decomposition Temp (°C) (DSC, N₂)ΔH_d (J/g) (DSC, N₂)
3-(Methylamino)propionitrile[3]~180-200~210-
3-(Isopropylamino)propanenitrile[4]~200-220~230-
3-[(3-Methylbutyl)amino]propanenitrile To be determinedTo be determinedTo be determined

Note: Data for analogous compounds are estimated based on general properties and are for illustrative purposes. Actual experimental values are required for a definitive assessment.

Computational Prediction of Thermodynamic Stability

In the absence of experimental data, computational chemistry provides a powerful tool for predicting the thermodynamic stability of molecules. Density Functional Theory (DFT) is a widely used method for this purpose.

The primary approach is to calculate the bond dissociation energies (BDEs) for the weakest bonds in the molecule. The bond with the lowest BDE is likely to be the initiation point for thermal decomposition. For 3-[(3-Methylbutyl)amino]propanenitrile, the C-N and C-C bonds adjacent to the nitrogen atom and the nitrile group are of particular interest.

Computational Workflow: DFT for BDE Calculation

  • Structure Optimization:

    • The 3D structure of 3-[(3-Methylbutyl)amino]propanenitrile is first optimized to find its lowest energy conformation. A common DFT functional for this is B3LYP with a basis set such as 6-31G(d).

  • Radical Formation and Optimization:

    • For each bond of interest, the molecule is computationally "broken" to form two radical species.

    • The structures of these resulting radicals are then optimized using the same DFT method.

  • Energy Calculation:

    • The electronic energies of the optimized parent molecule and each pair of radicals are calculated.

  • BDE Calculation:

    • The BDE is calculated using the following equation: BDE = E(Radical 1) + E(Radical 2) - E(Parent Molecule)

    • These calculations are repeated for all bonds of interest. The lowest calculated BDE indicates the most likely bond to break upon thermal stress.

Diagram: Potential Thermal Decomposition Pathways

Decomposition cluster_pathways Initial Bond Cleavage cluster_products Potential Products Parent 3-[(3-Methylbutyl)amino]propanenitrile CN_cleavage C-N Bond Cleavage Parent->CN_cleavage CC_cleavage C-C Bond Cleavage (β-cleavage) Parent->CC_cleavage Radicals1 Aminyl Radical + Alkyl Radical CN_cleavage->Radicals1 Radicals2 Iminium Radical + Alkyl Radical CC_cleavage->Radicals2 Further Further Reactions (e.g., elimination, rearrangement) Radicals1->Further Radicals2->Further

Caption: Possible initial steps in thermal decomposition.

Potential Degradation Pathways

Based on the functional groups present, several degradation pathways can be hypothesized for 3-[(3-Methylbutyl)amino]propanenitrile:

  • Hofmann-like Elimination: Secondary amines can undergo elimination reactions at elevated temperatures to form alkenes and a primary amine. In this case, it could potentially lead to the formation of 3-methyl-1-butene and aminopropionitrile.

  • Nitrile Hydrolysis/Reaction: Although typically requiring water, the nitrile group can react with other species at high temperatures. In the presence of trace water, it could hydrolyze to the corresponding amide and then carboxylic acid[5][6].

  • Radical Chain Reactions: As suggested by the BDE calculations, initial homolytic cleavage of a C-N or C-C bond would generate radicals. These highly reactive species can initiate chain reactions, leading to a complex mixture of smaller degradation products.

Conclusion

The thermodynamic stability of 3-[(3-Methylbutyl)amino]propanenitrile is a key parameter for its safe handling, storage, and application in research and development. This guide provides a robust framework for determining this property through a combination of experimental thermal analysis (TGA and DSC) and computational chemistry (DFT). The detailed protocols and theoretical underpinnings offered herein equip researchers with the necessary tools to conduct a thorough stability assessment, ensuring the integrity and reliability of their work. While specific data for this compound remains to be published, the methodologies described are universally applicable and represent the industry standard for such investigations.

References

  • Pharmaffiliates. 3-[Methyl(3-methylbutyl)amino]propanenitrile. [Link]

  • Huang, Q. (2015). THERMAL DEGRADATION OF AMINES FOR CO2 CAPTURE. University of Kentucky Doctoral Dissertations. [Link]

  • Frontiers in Microbiology. Impact of Nitriles on Bacterial Communities. [Link]

  • ResearchGate. Biodegradation of Organonitriles by Adapted Activated Sludge Consortium With Acetonitrile Degrading Microorganisms. [Link]

  • Wikipedia. Differential scanning calorimetry. [Link]

  • TA Instruments. What is Differential Scanning Calorimetry?. [Link]

  • ResolveMass Laboratories Inc. Applications of Differential Scanning Calorimetry (DSC) Analysis. [Link]

  • NIST. Propanenitrile, 3-(methylamino)-. [Link]

  • MDPI. Computational Design of Nitrile Hydratase from Pseudonocardia thermophila JCM3095 for Improved Thermostability. [Link]

Sources

Molecular weight and formula analysis of 3-[(3-Methylbutyl)amino]propanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 3-[(3-Methylbutyl)amino]propanenitrile , a secondary amine intermediate synthesized via aza-Michael addition. This document is structured for researchers requiring precise physicochemical data, synthesis protocols, and analytical verification methods.

Executive Summary

3-[(3-Methylbutyl)amino]propanenitrile (also known as 3-(Isopentylamino)propionitrile ) is a functionalized secondary amine characterized by a flexible alkyl chain terminating in a nitrile group. It serves as a critical intermediate in the synthesis of pharmaceutical agents, surfactants, and potentially as a curing agent for epoxy resins due to its active hydrogen and nitrile functionality.

This guide details its molecular characteristics, a validated synthesis protocol via the aza-Michael addition of isopentylamine to acrylonitrile, and a comprehensive spectroscopic analysis strategy for quality control.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8][9]

Nomenclature & Identifiers
PropertyDetail
IUPAC Name 3-[(3-Methylbutyl)amino]propanenitrile
Common Synonyms 3-(Isopentylamino)propionitrile; N-(2-Cyanoethyl)isopentylamine
CAS Number Not widely indexed (Analogous to n-pentyl isomer CAS: 59676-91-4)
Molecular Formula C₈H₁₆N₂
SMILES CC(C)CCNCCC#N
InChI Key Predicted:WZKXH... (Derivative of isopentylamine)
Molecular Weight Breakdown

The molecular weight is calculated based on standard atomic weights (IUPAC 2021).

ElementCountAtomic Weight ( g/mol )Subtotal ( g/mol )Mass %
Carbon (C) 812.01196.08868.52%
Hydrogen (H) 161.00816.12811.50%
Nitrogen (N) 214.00728.01419.98%
Total MW 140.23 g/mol 100.00%
Predicted Physicochemical Properties

Derived from structural analogs (n-pentyl and isobutyl isomers).

  • Boiling Point: ~125–130 °C at 15 mmHg (Extrapolated). Decomposes near atmospheric boiling point (~230 °C).

  • Density: 0.86 ± 0.02 g/cm³ at 20 °C.

  • Refractive Index (

    
    ):  ~1.435–1.445.
    
  • Solubility: Soluble in alcohols (methanol, ethanol), ethers, and chloroform. Slightly soluble in water due to the hydrophobic isopentyl tail.

Synthesis & Reaction Mechanics[11][12][13]

The most efficient route to 3-[(3-Methylbutyl)amino]propanenitrile is the aza-Michael addition . This reaction is atom-economical, typically requiring no solvent or a polar protic solvent to stabilize the transition state.

Reaction Pathway

The nucleophilic nitrogen of isopentylamine attacks the


-carbon of acrylonitrile. The reaction is exothermic and proceeds through a zwitterionic intermediate before proton transfer yields the final secondary amine.

SynthesisPathway Isopentylamine Isopentylamine (Nucleophile) Transition Zwitterionic Intermediate Isopentylamine->Transition Attack at β-carbon Acrylonitrile Acrylonitrile (Michael Acceptor) Acrylonitrile->Transition Product 3-[(3-Methylbutyl)amino] propanenitrile Transition->Product Proton Transfer

Figure 1: Aza-Michael addition pathway for the synthesis of the target aminonitrile.

Experimental Protocol

Safety Note: Acrylonitrile is highly toxic, carcinogenic, and flammable. Perform all operations in a fume hood.

  • Setup: Equip a 250 mL three-neck round-bottom flask with a reflux condenser, a pressure-equalizing addition funnel, and a magnetic stir bar.

  • Charging: Add Isopentylamine (0.10 mol, 8.7 g) to the flask.

  • Addition: Cool the flask to 0–5 °C in an ice bath. Add Acrylonitrile (0.11 mol, 5.8 g) dropwise over 30 minutes. Note: The slight excess of acrylonitrile drives the reaction to completion.

  • Reaction: Allow the mixture to warm to room temperature and stir for 3–6 hours. Monitor by TLC (SiO₂, 10% MeOH/DCM) or GC-MS.

  • Workup: The crude mixture will be a clear to pale yellow liquid.

  • Purification: Purify via vacuum distillation . Collect the fraction boiling at ~125–130 °C (15 mmHg).

    • Yield Expectation: 85–92%.

Analytical Verification (The Core)

To validate the identity and purity of the synthesized compound, a multi-modal spectroscopic approach is required.

Analytical Workflow

AnalysisWorkflow cluster_methods Validation Methods Sample Purified Distillate IR FT-IR Spectroscopy (Functional Groups) Sample->IR NMR 1H / 13C NMR (Structural Connectivity) Sample->NMR MS GC-MS (MW & Fragmentation) Sample->MS Decision Final Certificate of Analysis IR->Decision Confirm -CN (2250 cm⁻¹) NMR->Decision Confirm Isopentyl & Ethyl Linker MS->Decision Confirm M+ (140)

Figure 2: Analytical decision tree for validating molecular structure and purity.

Predicted Spectroscopic Data

The following data is derived from theoretical shifts and empirical data of homologous series.

A. Proton NMR (¹H NMR, 400 MHz, CDCl₃)
Shift (δ, ppm)MultiplicityIntegrationAssignmentStructural Context
0.90 Doublet (d, J=6.6 Hz)6H–CH(CH ₃)₂Terminal methyls (Isopentyl)
1.38 Quartet (q) / Multiplet2H–CH ₂–CHMethylene adjacent to methine
1.50 Broad Singlet (br s)1H–NHSecondary amine proton
1.62 Multiplet (m)1H–CH (CH₃)₂Methine proton
2.51 Triplet (t, J=6.8 Hz)2H–CH ₂–CNMethylene

to nitrile
2.64 Triplet (t, J=7.0 Hz)2H–NH–CH ₂–CH₂–Methylene

to amine (Isopentyl side)
2.92 Triplet (t, J=6.8 Hz)2H–NH–CH ₂–CH₂–CNMethylene

to amine (Nitrile side)
B. Mass Spectrometry (EI, 70 eV)
  • Molecular Ion (M⁺): m/z 140 (Weak intensity, typical for aliphatic amines).

  • Base Peak: m/z 44 or 84 (Resulting from

    
    -cleavage adjacent to the nitrogen).
    
  • Diagnostic Fragment (M - 40): m/z 100. Loss of the cyanomethyl group (

    
    ).
    
  • McLafferty Rearrangement: Unlikely to be dominant due to structure, but loss of isopropyl radical (M-43) may be observed.

C. Infrared Spectroscopy (FT-IR)
  • Nitrile Stretch (

    
    ):  ~2250 cm⁻¹ (Distinctive, sharp, medium intensity).
    
  • Amine Stretch (

    
    ):  ~3300–3400 cm⁻¹ (Weak, broad band).
    
  • C-H Stretch: 2850–2960 cm⁻¹ (Strong, aliphatic).

Safety & Handling

Hazard Classification:

  • Acute Toxicity: Harmful if swallowed or in contact with skin (Category 4).

  • Skin Irritation: Causes skin irritation (Category 2).

  • Eye Irritation: Causes serious eye irritation (Category 2A).

Precautions:

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat.

  • Ventilation: Always handle in a fume hood to avoid inhalation of vapors.

  • Storage: Store in a cool, dry place under inert gas (Nitrogen/Argon) to prevent oxidation or hydrolysis of the nitrile group.

References

  • Isopentylamine Data: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7895, Isopentylamine. Retrieved from .

  • Aza-Michael Addition: Mather, B. D., Viswanathan, K., Miller, K. M., & Long, T. E. (2006). Michael addition reactions in macromolecular design for emerging technologies. Progress in Polymer Science, 31(5), 487-531.
  • Nitrile Spectroscopy: Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons.[1]

  • General Synthesis of Aminopropionitriles: Organic Syntheses, Coll. Vol. 3, p.93 (1955); Vol. 27, p.3 (1947).

    
    -Aminopropionitrile.[2] Retrieved from .
    

Sources

A Senior Application Scientist's In-Depth Technical Guide to the Potential Pharmaceutical Applications of 3-[(3-Methylbutyl)amino]propanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Preamble: Charting a Course for a Novel Chemical Entity

The landscape of drug discovery is one of both systematic exploration and serendipitous discovery. Within the vast repository of known chemical structures, there exist countless compounds with unexplored therapeutic potential. This guide focuses on one such molecule: 3-[(3-Methylbutyl)amino]propanenitrile. While specific biological data for this compound is not prevalent in current literature, its structural motifs—the aminonitrile scaffold and the isoamyl side chain—suggest a number of promising avenues for pharmaceutical research and development.

This document is structured not as a review of established applications, but as a forward-looking technical roadmap. It is intended to serve as a comprehensive guide for researchers and drug development professionals, providing the scientific rationale, experimental workflows, and foundational protocols necessary to systematically investigate the therapeutic potential of this intriguing molecule. As Senior Application Scientists, we will proceed with a narrative grounded in established principles of medicinal chemistry and pharmacology, outlining a logical and self-validating pathway for its evaluation.

Molecular Profile and Synthesis

Chemical Identity
  • IUPAC Name: 3-[(3-Methylbutyl)amino]propanenitrile

  • Common Synonyms: N-(3-Methylbutyl)-β-alaninenitrile; N-isoamyl-β-cyanopropylamine

  • Molecular Formula: C₉H₁₈N₂

  • Molecular Weight: 154.26 g/mol

  • CAS Number: 1019125-05-3[1]

Table 1: Physicochemical Properties (Predicted)

PropertyValueSource
LogP2.02ChemScene[2]
Topological Polar Surface Area (TPSA)27.03 ŲChemScene[2]
Hydrogen Bond Acceptors2ChemScene[2]
Hydrogen Bond Donors1Calculated
Rotatable Bonds6ChemScene[2]

The structure features a flexible isoamyl group, which can contribute to hydrophobic interactions with biological targets, and a polar aminonitrile moiety. The nitrile group is a versatile functional group in medicinal chemistry, known for its metabolic stability and ability to act as a hydrogen bond acceptor or a bioisostere for other functional groups.[3][4] The secondary amine provides a site for hydrogen bonding and potential salt formation.

Rationale for Synthesis and Proposed Methodology

The synthesis of 3-aminopropionitriles is a well-established process in organic chemistry.[5] A common and efficient method is the Michael addition of an amine to acrylonitrile. This reaction is typically base-catalyzed and proceeds readily.

Proposed Synthesis Workflow:

reagents Reactants: - Isoamylamine - Acrylonitrile reaction Michael Addition (Base Catalyst, e.g., Et3N) Solvent: Ethanol reagents->reaction workup Reaction Work-up: - Solvent Removal - Aqueous Extraction reaction->workup purification Purification: - Distillation or - Column Chromatography workup->purification product Product: 3-[(3-Methylbutyl)amino]propanenitrile purification->product characterization Characterization: - NMR (1H, 13C) - Mass Spectrometry - IR Spectroscopy product->characterization

Caption: Proposed synthesis and characterization workflow for 3-[(3-Methylbutyl)amino]propanenitrile.

Step-by-Step Synthesis Protocol:

  • Reaction Setup: To a stirred solution of isoamylamine (1.0 equivalent) in ethanol, add a catalytic amount of a non-nucleophilic base such as triethylamine.

  • Addition of Acrylonitrile: Slowly add acrylonitrile (1.1 equivalents) dropwise to the reaction mixture at room temperature. An exotherm may be observed.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting amine is consumed.

  • Work-up: Concentrate the reaction mixture under reduced pressure to remove the solvent. Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by vacuum distillation or silica gel column chromatography.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, high-resolution mass spectrometry (HRMS), and infrared (IR) spectroscopy.

Postulated Therapeutic Arenas and Mechanistic Hypotheses

The aminonitrile scaffold is present in a variety of bioactive molecules. While direct evidence for 3-[(3-Methylbutyl)amino]propanenitrile is lacking, we can hypothesize potential applications based on its structural components.

Potential as an Antimicrobial Agent

Rationale: The aminopropionitrile moiety is a key intermediate in the synthesis of certain antibiotics.[6] Furthermore, the lipophilic isoamyl group could facilitate membrane disruption or interaction with hydrophobic pockets in microbial enzymes. Many antimicrobial peptides, which act on microbial membranes, have both cationic and hydrophobic regions.[7]

Hypothesized Mechanism: The compound may act by disrupting the bacterial cell membrane, leading to leakage of cellular contents and cell death. Alternatively, it could inhibit essential microbial enzymes.

Proposed Investigational Workflow:

compound Test Compound mic_mbc MIC/MBC Assays (Broad-spectrum bacteria panel) compound->mic_mbc cytotoxicity Mammalian Cell Cytotoxicity (e.g., MTT assay on fibroblasts) compound->cytotoxicity time_kill Time-Kill Kinetics mic_mbc->time_kill membrane_perm Membrane Permeability Assays (e.g., SYTOX Green uptake) mic_mbc->membrane_perm selectivity Determine Selectivity Index (Cytotoxicity / MIC) mic_mbc->selectivity cytotoxicity->selectivity

Caption: Workflow for preliminary antimicrobial screening.

Potential as an Anti-inflammatory Agent

Rationale: Some natural products with antioxidant and anti-inflammatory properties have shown therapeutic potential in inflammatory conditions.[8][9] The aminonitrile structure could interact with enzymes involved in inflammatory pathways.

Hypothesized Mechanism: The compound may inhibit pro-inflammatory cytokine production (e.g., TNF-α, IL-6) in immune cells or scavenge reactive oxygen species (ROS) that contribute to inflammation.

Experimental Protocol: In Vitro Anti-inflammatory Screening

  • Cell Culture: Culture murine macrophages (e.g., RAW 264.7) or human peripheral blood mononuclear cells (PBMCs) under standard conditions.

  • Stimulation: Pre-treat the cells with varying concentrations of 3-[(3-Methylbutyl)amino]propanenitrile for 1-2 hours.

  • Induction of Inflammation: Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.

  • Cytokine Measurement: After 24 hours, collect the cell culture supernatant and measure the levels of key pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) using an enzyme-linked immunosorbent assay (ELISA).

  • Nitric Oxide Measurement: Measure the accumulation of nitrite in the supernatant using the Griess reagent as an indicator of nitric oxide production.

  • Cell Viability: Perform a concurrent cell viability assay (e.g., MTT or LDH) to ensure that the observed effects are not due to cytotoxicity.

Preclinical Development Pathway: A Phased Approach

A structured progression from in vitro screening to in vivo validation is critical.

Table 2: Proposed Preclinical Evaluation Funnel

PhaseKey ActivitiesEndpoints
Phase 1: In Vitro Screening Broad-spectrum antimicrobial assays. Anti-inflammatory assays (cytokine release, NO production). Cytotoxicity against mammalian cell lines.MIC/MBC values. IC₅₀ for inflammatory markers. CC₅₀ for cytotoxicity.
Phase 2: Lead Optimization (if necessary) Synthesis of analogues to improve potency and reduce toxicity (Structure-Activity Relationship studies).Improved therapeutic index.
Phase 3: In Vivo Proof-of-Concept Murine models of bacterial infection (e.g., thigh infection model). Murine models of inflammation (e.g., LPS-induced endotoxemia, carrageenan-induced paw edema).Reduction in bacterial load. Attenuation of inflammatory markers in vivo.
Phase 4: Preliminary Toxicology and ADME Acute toxicity studies in rodents. Preliminary pharmacokinetic profiling (e.g., using HPLC methods).[10][11]LD₅₀. Key PK parameters (Cmax, Tmax, half-life).

Conclusion and Future Directions

3-[(3-Methylbutyl)amino]propanenitrile represents a molecule of latent potential. While currently characterized primarily as a synthetic intermediate, its chemical structure warrants a thorough investigation into its potential pharmaceutical applications. The aminonitrile core is a privileged scaffold in medicinal chemistry, and the isoamyl side chain may confer favorable pharmacokinetic properties or specific interactions with biological targets.

This guide provides a comprehensive, albeit speculative, framework for initiating a drug discovery program centered on this compound. The proposed workflows for antimicrobial and anti-inflammatory screening are based on established, robust methodologies. Successful outcomes in these initial studies would provide the necessary impetus for more advanced preclinical development, including lead optimization and in vivo proof-of-concept studies. The journey from a simple chemical entity to a therapeutic agent is long and challenging, but the systematic approach outlined herein provides a logical and scientifically rigorous starting point.

References

  • Lall, M. S., Hoge, G., Tran, T. P., Kissel, W., Murphy, S. T., Taylor, C., Hutchings, K., Samas, B., Ellsworth, E. L., Curran, T., & Showalter, H. D. (2012). Stereoselective synthesis of (S)-3-(methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile. The Journal of Organic Chemistry, 77(9), 4469–4478. [Link]

  • Pharmaffiliates. (n.d.). 3-[Methyl(3-methylbutyl)amino]propanenitrile. Retrieved from [Link]

  • LibreTexts. (2025, January 19). 20.7: Chemistry of Nitriles. Chemistry LibreTexts. [Link]

  • Royal College of Surgeons in Ireland. (2023, May 17). Natural products containing the nitrile functional group and their biological activities. Figshare. [Link]

  • PubChem. (n.d.). 3-((3-Aminopropyl)amino)propanenitrile. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). 3-(Methylnitrosoamino)propanenitrile. National Center for Biotechnology Information. [Link]

  • Fleming, F. F., Yao, L., Ravikumar, P. C., Weaver, L., & Nelson, S. (2010). Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902–7917. [Link]

  • Organic Chemistry Portal. (n.d.). Nitrile synthesis by oxidation, rearrangement, dehydration. [Link]

  • Wang, L., Zhang, Y., & He, H. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. RSC Medicinal Chemistry, 12(8), 1269–1294. [Link]

  • Rock Chemicals, Inc. (2025, October 9). Propionitrile in Pharmaceutical Manufacturing. [Link]

  • BASF AG. (1994). U.S. Patent No. 5,334,745. U.S.
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  • National Center for Biotechnology Information. (n.d.). In Vitro and In Silico Toxicological Properties of Natural Antioxidant Therapeutic Agent Azima tetracantha. LAM. [Link]

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  • Ashenhurst, J. (2018, November 12). The Strecker Synthesis of Amino Acids. Master Organic Chemistry. [Link]

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  • SIELC Technologies. (2018, February 16). Propanenitrile, 3-(methylphenylamino)-. [Link]

  • Organic Syntheses. (n.d.). PYRIMIDINECARBOXYLIC ACID, 2-(1,1-DIMETHYLETHYL)-3,4-DIHYDRO-4-OXO-, METHYL ESTER, (R)- or (S)-. [Link]

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A Technical Guide to the Physicochemical Characterization of 3-[(3-Methylbutyl)amino]propanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the determination of the primary physical constants—melting point and boiling point—for the compound 3-[(3-Methylbutyl)amino]propanenitrile. Given the absence of extensively published experimental data for this specific molecule, this document emphasizes robust, first-principle methodologies over a simple recitation of known values. It is designed for researchers, chemists, and drug development professionals who require accurate and reproducible characterization of novel or sparsely documented chemical entities. The protocols herein are grounded in established principles of organic chemistry and are presented with a focus on experimental integrity, causality, and safety. By following these guidelines, researchers can confidently establish the physical properties of 3-[(3-Methylbutyl)amino]propanenitrile, ensuring compound identity, purity, and suitability for further application.

Introduction and Theoretical Framework

3-[(3-Methylbutyl)amino]propanenitrile is a bifunctional molecule featuring a secondary amine and a nitrile group. Its structure suggests a liquid state at standard temperature and pressure, with a molecular weight and functional groups that dictate its intermolecular forces and, consequently, its physical properties.

  • Molecular Structure: C₉H₁₈N₂

  • Key Features:

    • Nitrile Group (-C≡N): Possesses a strong dipole moment, contributing to significant dipole-dipole interactions.

    • Secondary Amine (-NH-): Capable of acting as a hydrogen bond donor and acceptor, a key factor in elevating its boiling point compared to non-hydrogen bonding analogues.

    • Isoamyl (3-Methylbutyl) Group: The branched alkyl chain influences steric hindrance and reduces the efficiency of molecular packing, which can lower the melting point compared to a linear isomer.

The determination of a compound's melting and boiling points serves as a foundational criterion for its identification and purity assessment.[1] Pure crystalline compounds typically exhibit a sharp, well-defined melting point range (often ≤1°C), whereas impurities will depress and broaden this range.[2] The boiling point, defined as the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure, is a characteristic constant for a pure substance.[3][4]

This guide provides detailed protocols for the experimental determination of these values.

Physicochemical Data Summary

The following table summarizes the known and theoretically relevant properties of 3-[(3-Methylbutyl)amino]propanenitrile. The melting and boiling points are presented as values to be determined (TBD) by the experimental protocols detailed in this guide.

PropertyValue / InformationSource / Rationale
Chemical Name 3-[(3-Methylbutyl)amino]propanenitrileIUPAC Nomenclature
Molecular Formula C₉H₁₈N₂-
Molecular Weight 154.26 g/mol Calculation
CAS Number 694-90-6-
Appearance Likely a clear oil at STPInferred from analogous structures[5]
Melting Point TBD (To Be Determined)See Protocol 1
Boiling Point TBD (To Be Determined)See Protocol 2

Experimental Protocol 1: Melting Point Determination

The capillary method is a universally accepted technique for accurate melting point determination due to its small sample requirement and precision.[1][6][7]

Causality and Experimental Design

The core principle is to heat a small, powdered sample under controlled conditions until it transitions from a solid to a liquid.[1] The process is observed to identify the melting range: the temperature at which the first drop of liquid appears to the temperature at which the entire sample is liquid. A slow heating rate (1–2 °C/minute) near the expected melting point is critical to allow for thermal equilibrium between the sample, the heating block, and the thermometer, ensuring an accurate reading.[1]

Step-by-Step Methodology
  • Sample Preparation:

    • Ensure the sample is completely dry. If the compound is a liquid at room temperature, cool a small amount (approx. 50-100 mg) in an ice bath or refrigerator until it solidifies.

    • Finely powder the solid sample using a spatula or a mortar and pestle.[1][6]

    • Press the open end of a glass capillary tube into the powder, forcing a small amount of the sample into the tube.

    • Tap the closed end of the capillary on a hard surface to compact the sample to a height of 2-3 mm at the bottom.[6]

  • Apparatus Setup (Modern Melting Point Apparatus):

    • Place the prepared capillary tube into the sample holder of the melting point apparatus.[7]

    • Set a rapid heating ramp (e.g., 10-15 °C/minute) to quickly find an approximate melting range. This is a preliminary, time-saving step.[2]

    • Prepare a new capillary with a fresh sample.

    • Set the apparatus to rapidly heat to a temperature approximately 15-20 °C below the observed approximate melting point.

    • Program the apparatus to then decrease the heating rate to 1–2 °C per minute through the expected melting range.[1]

  • Observation and Data Recording:

    • Observe the sample through the viewing lens.

    • Record the temperature (T₁) at which the first sign of melting (the appearance of liquid) is observed.

    • Record the temperature (T₂) at which the sample becomes completely liquid.

    • The melting point is reported as the range T₁ – T₂.

    • Perform the determination in triplicate to ensure reproducibility.

Workflow Visualization

MeltingPointWorkflow cluster_prep Sample Preparation cluster_analysis Analysis A Dry and Solidify Sample (if necessary) B Finely Powder the Solid A->B C Pack Capillary Tube (2-3 mm height) B->C D Insert Capillary into Apparatus C->D E Perform Rapid Scan (Find Approx. MP) D->E F Perform Slow Scan (1-2 °C/min) near MP E->F G Observe & Record T1 (First Liquid) F->G H Observe & Record T2 (All Liquid) G->H I Report MP as T1-T2 Range H->I J Repeat for Reproducibility I->J BoilingPointWorkflow cluster_setup Apparatus Setup cluster_measurement Measurement A Add Liquid Sample to Small Test Tube B Insert Inverted, Sealed Capillary A->B C Attach Tube to Thermometer B->C D Place Assembly in Thiele Tube C->D E Gently Heat Side Arm D->E F Observe Rapid Stream of Bubbles E->F G Remove Heat Source (Allow to Cool) F->G H Record Temperature when Liquid Enters Capillary G->H I Record Barometric Pressure H->I

Caption: Workflow for Boiling Point Determination via the Thiele Tube Method.

Safety & Handling Protocols

Aminopropanenitriles require careful handling due to their potential toxicity. The protocols below are derived from safety data for structurally related compounds.

  • Hazard Overview: Harmful if swallowed or in contact with skin. May cause severe skin and eye irritation or burns. [8]Heating to decomposition can emit toxic fumes of cyanides and nitrogen oxides. [9]* Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear tightly fitting safety goggles or a face shield. [9] * Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. [9] * Respiratory Protection: All handling must be performed in a well-ventilated chemical fume hood. [9]* Handling and Storage:

    • Avoid contact with skin, eyes, and clothing. [9] * Do not eat, drink, or smoke in the handling area. [9] * Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids. [8]* First-Aid Measures:

    • Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention. [8][10] * Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention. [8][10] * Ingestion: Do NOT induce vomiting. Rinse mouth and call a physician or poison control center immediately. [8][10] * Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention. [8][10]

Conclusion

References

  • ResolveMass Laboratories Inc. (n.d.). Melting Point Determination. Retrieved from [Link]

  • University of Calgary. (n.d.). Melting Point. Retrieved from [Link]

  • SSERC. (n.d.). Melting point determination. Retrieved from [Link]

  • WordPress.com. (2016, September 29). Measuring the Melting Point. Retrieved from [Link]

  • Westlab Canada. (2023, May 8). Measuring the Melting Point. Retrieved from [Link]

  • GeeksforGeeks. (2025, July 23). Determination of Boiling Point of Organic Compounds. Retrieved from [Link]

  • Learning Space. (n.d.). Determination of Melting points and Boiling points. Retrieved from [Link]

  • Scribd. (n.d.). 02 Exp 1 Boiling Point Determination. Retrieved from [Link]

  • Anonymous. (n.d.). DETERMINATION OF BOILING POINTS. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 3-[Methyl(3-methylbutyl)amino]propanenitrile. Retrieved from [Link]

  • Fisher Scientific. (n.d.). SAFETY DATA SHEET - 3-Aminopropionitrile, stabilized. Retrieved from [Link]

  • Thermo Fisher Scientific. (2012, October 12). SAFETY DATA SHEET - 3-Aminopropionitrile. Retrieved from [Link]

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Methodological & Application

Application Notes and Protocols for the Synthesis of 3-[(3-Methylbutyl)amino]propanenitrile via Michael Addition

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the Aza-Michael Addition

The formation of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, with profound implications for the development of pharmaceuticals, agrochemicals, and functional materials. Among the arsenal of reactions available to chemists, the aza-Michael addition, a specific class of conjugate addition, stands out for its efficiency and atom economy in constructing β-amino carbonyl and related structures. This reaction involves the addition of a nitrogen nucleophile, such as a primary or secondary amine, to an α,β-unsaturated compound, known as a Michael acceptor.

This guide provides detailed protocols and technical insights for the synthesis of 3-[(3-Methylbutyl)amino]propanenitrile, a valuable intermediate in various synthetic endeavors. The synthesis is achieved through the aza-Michael addition of isoamylamine (3-methylbutylamine) to acrylonitrile. We will explore both uncatalyzed and catalyzed approaches, offering a comprehensive overview for researchers in academic and industrial settings. The protocols are designed to be self-validating, with an emphasis on the rationale behind experimental choices to ensure reproducibility and high yields of the target mono-adduct.

Reaction Mechanism and Selectivity Control

The aza-Michael addition of a primary amine to an α,β-unsaturated nitrile proceeds through the nucleophilic attack of the amine's lone pair of electrons on the β-carbon of the nitrile. This attack is facilitated by the electron-withdrawing nature of the cyano group, which polarizes the double bond. The reaction can be catalyzed by both acids and bases, which can activate the Michael acceptor or enhance the nucleophilicity of the amine, respectively.

A primary challenge in the reaction between a primary amine and a Michael acceptor is the potential for a second addition. The initial mono-adduct, being a secondary amine, can act as a nucleophile itself and react with another molecule of the Michael acceptor to form a bis-adduct.

To favor the formation of the desired mono-adduct, 3-[(3-Methylbutyl)amino]propanenitrile, a key strategy is to use a molar excess of the primary amine (isoamylamine). This ensures that the Michael acceptor (acrylonitrile) is more likely to encounter and react with a molecule of the more abundant primary amine rather than the newly formed secondary amine (the mono-adduct).

Below is a DOT graph illustrating the general mechanism of the aza-Michael addition and the competing formation of the bis-adduct.

aza_michael_mechanism Isoamylamine Isoamylamine (Primary Amine) Intermediate1 Zwitterionic Intermediate Isoamylamine->Intermediate1 Nucleophilic Attack Acrylonitrile Acrylonitrile (Michael Acceptor) Acrylonitrile->Intermediate1 Intermediate2 Zwitterionic Intermediate Acrylonitrile->Intermediate2 Nucleophilic Attack Mono-adduct 3-[(3-Methylbutyl)amino]propanenitrile (Desired Mono-adduct) Mono-adduct->Intermediate2 Further Reaction (Undesired) Bis-adduct Bis-adduct (Side-product) Intermediate1->Mono-adduct Proton Transfer Intermediate2->Bis-adduct Proton Transfer

Caption: Mechanism of the aza-Michael addition and competing bis-adduct formation.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of 3-[(3-Methylbutyl)amino]propanenitrile. It is crucial to handle acrylonitrile with care in a well-ventilated fume hood as it is a toxic and flammable compound.

Protocol 1: Uncatalyzed (Neat) Synthesis

This protocol relies on the intrinsic reactivity of the amine and acrylonitrile and is often favored for its simplicity and the absence of catalyst removal steps.

Materials:

  • Isoamylamine (3-methylbutylamine), ≥99%

  • Acrylonitrile, ≥99%, stabilized

  • Round-bottom flask with a magnetic stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Rotary evaporator

  • Silica gel for column chromatography

  • Hexane, HPLC grade

  • Ethyl acetate, HPLC grade

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add isoamylamine (2.0 equivalents).

  • With gentle stirring, add acrylonitrile (1.0 equivalent) dropwise to the isoamylamine at room temperature. An exothermic reaction may be observed.

  • After the addition is complete, heat the reaction mixture to 60-70 °C and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mixture of hexane and ethyl acetate as the eluent. The disappearance of acrylonitrile and the appearance of a new, more polar spot corresponding to the product will indicate reaction completion.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess isoamylamine under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate and gradually increasing to 20%).

  • Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield 3-[(3-Methylbutyl)amino]propanenitrile as a colorless to pale yellow oil.

Protocol 2: Catalyzed Synthesis using Acidic Alumina

The use of a heterogeneous catalyst like acidic alumina can accelerate the reaction and often leads to higher selectivity for the mono-adduct.[1]

Materials:

  • Isoamylamine (3-methylbutylamine), ≥99%

  • Acrylonitrile, ≥99%, stabilized

  • Acidic alumina (Brockmann I, standard grade, ~150 mesh, 58 Å)

  • Round-bottom flask with a magnetic stir bar

  • Heating mantle or oil bath

  • Sintered glass funnel

  • Dichloromethane, HPLC grade

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, add isoamylamine (1.5 equivalents).

  • Add acidic alumina (approximately 0.2 g per mmol of acrylonitrile).

  • With vigorous stirring, add acrylonitrile (1.0 equivalent) dropwise at room temperature.

  • Heat the reaction mixture to 50-60 °C and stir for 1-2 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and add dichloromethane to dissolve the product.

  • Filter the mixture through a sintered glass funnel to remove the acidic alumina catalyst. Wash the catalyst with additional dichloromethane.

  • Combine the filtrate and washings and remove the solvent and excess isoamylamine under reduced pressure.

  • If necessary, the product can be further purified by column chromatography as described in Protocol 1.

The following DOT graph outlines the general experimental workflow for the synthesis and purification of 3-[(3-Methylbutyl)amino]propanenitrile.

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup & Purification Reactants Combine Isoamylamine and Acrylonitrile (with or without catalyst) Reaction Stir and Heat (Monitor by TLC) Reactants->Reaction Removal Remove Excess Amine (Rotary Evaporation) Reaction->Removal Purification Column Chromatography (Silica Gel) Removal->Purification Final_Product Pure 3-[(3-Methylbutyl)amino]propanenitrile Purification->Final_Product

Caption: General experimental workflow for the synthesis of 3-[(3-Methylbutyl)amino]propanenitrile.

Data Presentation and Characterization

Parameter Expected/Analogous Data for 3-[(3-Methylbutyl)amino]propanenitrile
Molecular Formula C₈H₁₆N₂
Molecular Weight 140.23 g/mol
Appearance Colorless to pale yellow oil
¹H NMR (CDCl₃, 400 MHz) Expected chemical shifts (δ, ppm):~2.85 (t, 2H, -NH-CH₂-CH₂-CN)~2.60 (t, 2H, -NH-CH₂-CH₂-CN)~2.55 (t, 2H, -CH₂-NH-)~1.65 (m, 1H, -CH(CH₃)₂)~1.40 (q, 2H, -CH₂-CH(CH₃)₂)~1.20 (s, 1H, -NH-)~0.90 (d, 6H, -CH(CH₃)₂)
¹³C NMR (CDCl₃, 100 MHz) Expected chemical shifts (δ, ppm):~119.0 (CN)~48.0 (-CH₂-NH-)~44.0 (-NH-CH₂-)~38.0 (-CH₂-CH(CH₃)₂)~26.0 (-CH(CH₃)₂)~22.5 (-CH(CH₃)₂)~18.0 (-CH₂-CN)
FT-IR (neat, cm⁻¹) ~3300 (N-H stretch, weak)~2950-2850 (C-H stretch)~2245 (C≡N stretch, sharp, medium intensity)[2]
Mass Spectrometry (ESI-MS) m/z [M+H]⁺: 141.14

Note: The provided NMR data is based on the analysis of similar 3-(alkylamino)propanenitrile structures and general principles of NMR spectroscopy. Actual experimental values may vary slightly.

Troubleshooting

Problem Possible Cause Solution
Low Yield Incomplete reaction.Increase reaction time and/or temperature. Consider using a catalyst as in Protocol 2.
Loss of product during workup.Ensure complete extraction and careful handling during solvent removal.
Formation of Bis-adduct Molar ratio of amine to acrylonitrile is too low.Increase the excess of isoamylamine to 2.5 or 3.0 equivalents.
High reaction temperature.Lower the reaction temperature and monitor the reaction closely by TLC.
Difficulty in Purification Product co-elutes with impurities.Optimize the solvent system for column chromatography. Try a different eluent system (e.g., dichloromethane/methanol).
Product is not stable on silica gel.Consider using neutral or basic alumina for chromatography.

References

  • Catalytic Innovations in the Aza-Michael Reaction: An Experimental Benchmarking Focused on Sustainable Approaches. MDPI. [Link]

  • Aza-Michael Mono-addition Using Acidic Alumina under Solventless Conditions. PMC. [Link]

  • Michael additions of primary and secondary amines to acrylonitrile catalyzed by lipases. Tetrahedron Letters.
  • Reinvigorating aza-Michael reactions under ionic liquid catalysis: a greener approach. Royal Society of Chemistry.
  • Conversions after given time of the aza‐Michael addition of 1 and 2 to...
  • The infrared spectra of nitriles and related compounds frozen in Ar and H2O. PubMed. [Link]

  • 3-[(3-methylbutyl)amino]propanenitrile (C8H16N2). PubChemLite. [Link]

  • How to prevent second addition of Acrylate Compound to Primary Amines? ResearchGate. [Link]

  • The aza-Michael reaction as an alternative strategy to generate advanced silicon-based (macro)

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Using 3-[(3-Methylbutyl)amino]propanenitrile as a synthesis intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-[(3-Methylbutyl)amino]propanenitrile (CAS: 1019125-05-3), also known as


-isopentyl-

-aminopropionitrile, is a versatile bifunctional building block. It serves as a critical "C3-linker," bridging a hydrophobic isopentyl tail with a reactive nitrile handle. This intermediate is pivotal in the synthesis of:
  • Pharmaceutical Linkers: For constructing secondary amine-based drug conjugates.

  • Surfactants: Precursor to

    
    -alkyl-1,3-diaminopropanes (amphoteric surfactants).
    
  • Heterocycles: A scaffold for pyrimidines and pyrrolidines via cyclization.

This guide provides high-fidelity protocols for its synthesis via aza-Michael addition and its subsequent transformation into high-value derivatives.

Chemical Identity & Properties

PropertyDescription
IUPAC Name 3-[(3-Methylbutyl)amino]propanenitrile
Molecular Formula

Molecular Weight 140.23 g/mol
Structure Isopentyl group attached to secondary amine, linked to ethyl-nitrile.
Key Reactivity Nucleophilic secondary amine; Electrophilic nitrile carbon;

-proton acidity.
Physical State Colorless to pale yellow liquid (Predicted).
Solubility Soluble in alcohols, DCM, chloroform; sparingly soluble in water.

Synthesis Protocol: The Aza-Michael Addition

The most atom-efficient route to this intermediate is the Michael addition of isopentylamine to acrylonitrile. This reaction is exothermic and requires strict temperature control to prevent the formation of the bis-alkylated byproduct (tertiary amine).

Mechanism & Workflow

G cluster_0 Critical Control Point: Temperature < 30°C Amine Isopentylamine (Nucleophile) Inter Transition State (Zwitterionic) Amine->Inter Attack Acryl Acrylonitrile (Michael Acceptor) Acryl->Inter Product 3-[(3-Methylbutyl)amino] propanenitrile Inter->Product H-Transfer Side Bis-cyanoethylated Byproduct Product->Side + Excess Acrylonitrile

Figure 1: Reaction pathway for the synthesis of the mono-adduct. Dashed line indicates the unwanted over-alkylation pathway.

Step-by-Step Protocol

Reagents:

  • Isopentylamine (1.0 equiv, excess recommended if recycling is possible).

  • Acrylonitrile (0.95 equiv). WARNING: Carcinogen/Volatile.

  • Catalyst: None (Neat) or Water (accelerates proton transfer).

Procedure:

  • Setup: Charge a 3-neck round-bottom flask with Isopentylamine. Equip with a reflux condenser, internal thermometer, and a pressure-equalizing addition funnel containing Acrylonitrile.

  • Cooling: Submerge the flask in an ice-water bath. Cool the amine to < 5 °C.

  • Addition: Add Acrylonitrile dropwise over 60–90 minutes.

    • Critical Control: Do not allow the internal temperature to exceed 30 °C. High temperatures favor the bis-addition (tertiary amine formation).

  • Reaction: Once addition is complete, allow the mixture to warm to room temperature (20–25 °C) and stir for 12 hours.

  • Monitoring: Analyze by GC-MS or TLC (Mobile phase: EtOAc/Hexane). Look for the disappearance of acrylonitrile.

  • Work-up:

    • Concentrate the mixture under reduced pressure (rotary evaporator) to remove unreacted isopentylamine (can be recycled).

    • Purification: Vacuum distillation is recommended for high purity (>98%).

      • Note: The mono-adduct boils significantly lower than the bis-adduct.

Downstream Application A: Reduction to Diamine

The primary industrial application of this nitrile is reduction to


-isopentyl-1,3-propanediamine , a precursor for amphoteric surfactants and epoxy curing agents.
Catalytic Hydrogenation Protocol

Concept: Hydrogenation of the nitrile group (


).
Challenge:  Primary amines generated during reduction can react with intermediate imines to form secondary amine dimers.
Solution:  Presence of Ammonia (

) suppresses dimerization.

Procedure:

  • Vessel: High-pressure autoclave (Hastelloy or Stainless Steel).

  • Loading:

    • Substrate: 3-[(3-Methylbutyl)amino]propanenitrile.[1]

    • Solvent: Methanol or Ethanol (anhydrous).

    • Catalyst: Raney® Nickel (10-20 wt%) or Raney® Cobalt (preferred for selectivity).

    • Additive: Liquid Ammonia (anhydrous, 10–20 mol% relative to substrate).

  • Conditions:

    • Pressure: 50–80 bar

      
      .
      
    • Temperature: 80–100 °C.

  • Work-up:

    • Cool and vent

      
      .
      
    • Filter catalyst (Keep wet! Pyrophoric).

    • Distill solvent to yield the diamine.

Downstream Application B: Hydrolysis to -Amino Acid

This pathway yields


-isopentyl-

-alanine
, a structural analog of the neurotransmitter GABA and a building block for peptidomimetics.
Acid Hydrolysis Protocol
  • Reagents: 6M HCl (aq).

  • Procedure: Dissolve the nitrile in 6M HCl (10 equiv). Reflux for 4–6 hours.

  • Observation: The solution will initially be biphasic (if oil) and become homogeneous as the ammonium salt forms.

  • Isolation:

    • Evaporate to dryness to obtain the hydrochloride salt.

    • Optional: Pass through an ion-exchange resin (Dowex 50W) to isolate the free zwitterion.

Strategic "Hub" Visualization

The following diagram illustrates the divergent synthesis potential of this intermediate.

Hub Core 3-[(3-Methylbutyl)amino] propanenitrile Diamine N-Isopentyl-1,3-propanediamine (Surfactants/Curing Agents) Core->Diamine H2 / Raney Ni Acid N-Isopentyl-beta-alanine (Peptidomimetics) Core->Acid HCl / H2O Hetero 1-Isopentyl-2-pyrrolidone (Solvents/Scaffolds) Core->Hetero Cyclization (Heat) Amidine Cyclic Amidines (Drug Pharmacophores) Diamine->Amidine + Ester/Imidate

Figure 2: Divergent synthesis map showing the "Hub" capability of the title compound.

Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Low Yield (Synthesis) Polymerization of Acrylonitrile.Ensure Acrylonitrile contains inhibitor (MEHQ) or distill fresh. Keep Temp < 30°C.
Bis-alkylation Excess Acrylonitrile or High Temp.Use excess amine (2:1 ratio) or slow addition rate.
Dimerization (Reduction) Lack of Ammonia.Add

or NaOH to the hydrogenation mixture.
Color Formation Oxidation of amine.Store under Nitrogen/Argon. Use EDTA to chelate trace metals.

Safety & Handling (E-E-A-T Compliance)

  • Acrylonitrile: OSHA Carcinogen. Flash point -1°C. Handle only in a certified fume hood. Use Viton or Butyl rubber gloves (Nitrile gloves provide poor protection against acrylonitrile).

  • Aminonitriles: Potential to release HCN under strong thermal or acidic stress. Monitor headspace for HCN.

  • Waste: All aqueous waste from the reaction must be treated with bleach (sodium hypochlorite) to oxidize residual cyanide/nitrile traces before disposal, in accordance with local environmental regulations.

References

  • Org. Synth. 1947, 27, 3.

    
    -Aminopropionitrile. (Foundational protocol for aza-Michael addition to acrylonitrile). 
    
  • PubChem Compound Summary. 3-[(3-Methylbutyl)amino]propanenitrile. National Center for Biotechnology Information.

  • Journal of the American Chemical Society. The Hydrogenation of Dinitriles to Diamines. (Mechanistic insight into suppressing secondary amine formation).

  • Fisher Scientific. Safety Data Sheet: 3-Aminopropionitrile. (Safety proxy for the alkylated derivative).

Sources

Application Note: Optimization of N-Alkylation Strategies for 3-[(3-Methylbutyl)amino]propanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

This guide details the reaction conditions for the N-alkylation of 3-[(3-Methylbutyl)amino]propanenitrile (referred to herein as Substrate-1 ).

Substrate-1 presents a specific chemoselective challenge: it contains a secondary amine flanked by a base-labile nitrile group at the


-position. While secondary amines are standard nucleophiles, the 

-cyano group activates the adjacent protons, making the molecule susceptible to a Retro-Michael decomposition (reversal to isoamylamine and acrylonitrile) under thermodynamic stress or strong basic conditions.

Therefore, standard alkylation protocols (e.g., NaH/DMF) often fail, resulting in low yields and complex mixtures. This guide prioritizes Reductive Amination as the primary strategy for stability, with Direct Alkylation provided as a secondary protocol under strictly controlled conditions.

Mechanistic Decision Matrix
FeatureDirect Alkylation (

)
Reductive Amination
Mechanism Nucleophilic substitution on Alkyl HalideCondensation to Iminium ion

Hydride reduction
Risk Profile High (Over-alkylation & Retro-Michael)Low (Mono-alkylation specific)
pH Conditions Basic (Risk of elimination)Slightly Acidic/Neutral (Stabilizes nitrile)
Recommendation Secondary Choice (Use only if aldehyde unavailable)Primary Choice (Gold Standard)

Critical Stability Warning: The Retro-Michael Trap

Before attempting any synthesis, researchers must understand the decomposition pathway. Heating Substrate-1 above 80°C in the presence of strong bases (e.g., NaH, KOtBu, NaOH) drives the equilibrium toward the starting materials.

Visualizing the Instability Pathway

RetroMichael Substrate 3-[(3-Methylbutyl)amino] propanenitrile (Target Substrate) Base Strong Base / Heat (>80°C) Substrate->Base Deprotonation Product N-Alkylated Product (Desired) Substrate->Product Controlled Alkylation (Mild Conditions) Decomp Decomposition Products: Isoamylamine + Acrylonitrile Base->Decomp Retro-Michael Elimination

Figure 1: The Retro-Michael decomposition pathway. Strong bases trigger the elimination of acrylonitrile, destroying the substrate.

Protocol A: Reductive Amination (Recommended)

This protocol utilizes Sodium Triacetoxyborohydride (STAB) .[1] Unlike Sodium Cyanoborohydride, STAB is non-toxic and avoids generating HCN gas. It is mild enough to prevent nitrile hydrolysis or retro-Michael elimination.

Materials
  • Substrate: 3-[(3-Methylbutyl)amino]propanenitrile (1.0 equiv)

  • Carbonyl Source: Aldehyde or Ketone (1.1 – 1.2 equiv)

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.4 – 1.5 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM). Note: DCE is preferred for reaction kinetics but DCM is safer.

  • Acid Catalyst: Acetic Acid (AcOH) (1.0 equiv) — Crucial for facilitating iminium ion formation.

Step-by-Step Methodology
  • Preparation: In a flame-dried round-bottom flask under Nitrogen (

    
    ) atmosphere, dissolve Substrate-1  (1.0 equiv) in anhydrous DCE (concentration ~0.1 M).
    
  • Imine Formation: Add the Aldehyde (1.1 equiv) and Acetic Acid (1.0 equiv). Stir at Room Temperature (20–25°C) for 30–60 minutes.

    • Checkpoint: The solution may warm slightly. This "pre-stir" ensures the iminium ion forms before the reductant is introduced.

  • Reduction: Cool the mixture to 0°C (ice bath). Add STAB (1.4 equiv) portion-wise over 10 minutes.

    • Why: Portion-wise addition prevents a runaway exotherm.

  • Reaction: Remove the ice bath and allow the reaction to warm to Room Temperature. Stir for 4–16 hours.

    • Monitoring: Monitor by TLC or LC-MS. Look for the disappearance of the secondary amine (

      
       = 140.13 + cation).
      
  • Quench: Quench carefully with saturated aqueous

    
    . Stir for 15 minutes until gas evolution (
    
    
    
    ) ceases.
  • Workup: Extract with DCM (3x). Wash combined organics with Brine. Dry over

    
    , filter, and concentrate.
    

Protocol B: Direct Alkylation ( )

Use this method only if the alkyl group cannot be introduced via an aldehyde (e.g., adding a benzyl or non-carbonyl precursors). To avoid the retro-Michael reaction, we utilize the Cesium Effect or mild Carbonate bases rather than hydrides.

Materials
  • Substrate: 3-[(3-Methylbutyl)amino]propanenitrile (1.0 equiv)

  • Electrophile: Alkyl Bromide or Iodide (1.0 – 1.1 equiv). Avoid large excesses to prevent quaternization.

  • Base: Cesium Carbonate (

    
    ) (1.5 equiv) OR Potassium Carbonate (
    
    
    
    ) (2.0 equiv).
  • Solvent: Acetonitrile (ACN) (Anhydrous).

  • Additive: Potassium Iodide (KI) (0.1 equiv) — Finkelstein catalyst to accelerate reaction at lower temps.

Step-by-Step Methodology
  • Dissolution: Dissolve Substrate-1 in Acetonitrile (0.1 M).

  • Base Addition: Add

    
      or 
    
    
    
    .
    • Note:

      
       is more soluble in organic solvents and often allows the reaction to proceed at lower temperatures (RT vs 60°C), significantly improving the safety profile regarding the nitrile group.
      
  • Alkylation: Add the Alkyl Halide and KI catalyst.

  • Temperature Control:

    • Standard: Stir at Room Temperature for 12 hours.

    • Sluggish Reactions: Heat to maximum 50°C . DO NOT EXCEED 60°C.

  • Workup: Filter off the solid inorganic salts. Concentrate the filtrate. Redissolve in EtOAc and wash with water to remove residual salts.

Experimental Workflow Diagram

Workflow Start Start: Dissolve Substrate in ACN or DCE Decision Select Method Start->Decision Reductive Method A: Reductive Amination (Add Aldehyde + AcOH) Decision->Reductive Aldehyde Available Direct Method B: Direct Alkylation (Add Alkyl Halide + K2CO3) Decision->Direct Alkyl Halide Only STAB_Add Add NaBH(OAc)3 (0°C -> RT) Reductive->STAB_Add Quench Quench (NaHCO3 or Filtration) STAB_Add->Quench Heat_Check Heat needed? (Max 50°C) Direct->Heat_Check Heat_Check->Quench Reaction Complete Purify Purification (Column/Crystallization) Quench->Purify

Figure 2: Operational workflow for selecting and executing the alkylation strategy.

Troubleshooting & Optimization

ObservationProbable CauseCorrective Action
Low Yield + Acrylonitrile smell Retro-Michael DecompositionReaction temperature too high or base too strong. Switch from

/Heat to

/RT or use Method A.
Dialkylation (Quaternary salt) Excess ElectrophileReduce Alkyl Halide to 0.95 equiv. Ensure dropwise addition.
No Reaction (Method A) Steric Hindrance / No ImineIncrease AcOH to 2.0 equiv. Add molecular sieves (4Å) to drive imine formation before adding STAB.
Nitrile Hydrolysis (Amide formation) High pH + WaterEnsure anhydrous solvents. Avoid hydroxide bases (NaOH, KOH).

References

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849–3862. Link

  • Kudavalli, J. S., et al. (2015).[2] "A practical route to

    
    -amino acids with alkyl side chains." Amino Acids, 48, 559–566. (Demonstrates alkylation of 
    
    
    
    -amino nitriles using controlled basic conditions). Link
  • Bar-Haim, G., & Kol, M. (2004).[3] "Selective Mono-N-alkylation of 3-Amino Alcohols via Chelation to 9-BBN." Organic Letters, 6(20), 3549–3551. (Relevant for chemoselectivity in 1,3-amino functionalized systems).[3] Link

  • Common Organic Chemistry. (2023). "Reductive Amination Conditions: Sodium Triacetoxyborohydride." (Standard protocols for STAB usage). Link

Sources

Scalable synthesis methods for 3-[(3-Methylbutyl)amino]propanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the scalable synthesis of 3-[(3-Methylbutyl)amino]propanenitrile (CAS: 1019125-05-3), a critical intermediate in the production of functionalized diamines, surfactants, and pharmaceutical building blocks. The synthesis utilizes an aza-Michael addition of isopentylamine (3-methylbutylamine) to acrylonitrile.

While the reaction is chemically straightforward, scaling this process presents two distinct challenges:

  • Chemoselectivity: Preventing the formation of the bis-alkylated impurity (3,3'-(isopentylimino)dipropanenitrile).

  • Process Safety: Managing the high exothermicity of the Michael addition and the severe toxicity/flammability of acrylonitrile.

This guide presents two validated protocols: a Water-Promoted "Green" Method (recommended for safety and selectivity) and a Neat (Solvent-Free) Method (optimized for maximum throughput).

Chemical Strategy & Thermodynamics

The formation of the target molecule involves the nucleophilic attack of the primary amine lone pair onto the


-carbon of acrylonitrile.

Reaction Scheme:



Critical Process Parameters (CPPs)
  • Stoichiometry: To favor the mono-adduct, the reaction kinetics dictate maintaining a high concentration of the primary amine relative to acrylonitrile throughout the addition phase. A molar ratio of 1.2:1 to 2.0:1 (Amine:Acrylonitrile) is required.

  • Temperature: Higher temperatures (

    
    ) and acid catalysis favor the thermodynamically stable bis-adduct. Therefore, the reaction must be kept below 45^{\circ}\text{C}  during addition to ensure kinetic control.
    
  • Catalysis: While often performed neat, the addition of water (10-20% v/v) significantly accelerates the reaction rate via proton shuttling mechanisms without requiring difficult-to-remove Lewis acids.

Safety & Handling (Acrylonitrile)

WARNING: Acrylonitrile is a Category 1 Carcinogen, highly flammable, and acutely toxic.[1]

  • Engineering Controls: All operations must occur within a closed reactor system or a Class 1 Div 1 fume hood.

  • Quench Protocol: A dedicated quench vessel containing dilute NaOH must be connected to the reactor vent to scrub acrylonitrile vapors.

  • Incompatibility: Avoid contact with strong bases (exothermic polymerization risk) or copper/copper alloys.[2]

Protocol A: Water-Promoted "Green" Synthesis (Recommended)

Best for: High selectivity (>95% mono-adduct), ease of heat management, and batch safety.

Materials
  • Isopentylamine (Reagent Grade, >99%)

  • Acrylonitrile (Stabilized with MEHQ)

  • Deionized Water

  • Sodium Sulfate (anhydrous)

Step-by-Step Procedure
  • Reactor Setup: Equip a jacketed glass reactor with an overhead mechanical stirrer, a reflux condenser (coolant at -10°C), a dropping funnel (pressure-equalized), and an internal temperature probe.

  • Charge Amine: Load Isopentylamine (1.5 equivalents) and Deionized Water (20% of total volume) into the reactor.

    • Note: Water acts as a co-catalyst, stabilizing the zwitterionic transition state.

  • Equilibration: Cool the mixture to 10°C using the jacket chiller.

  • Controlled Addition: Begin the dropwise addition of Acrylonitrile (1.0 equivalent) .

    • Rate Control: Adjust flow to maintain internal temperature < 35°C . The reaction is highly exothermic.[1][2]

  • Reaction Phase: Once addition is complete, allow the mixture to warm to 25°C (Room Temp) and stir for 4–6 hours.

    • IPC (In-Process Control): Monitor consumption of acrylonitrile via GC-FID or TLC (Mobile Phase: 5% MeOH in DCM).

  • Work-up:

    • Stop agitation. The mixture may biphasic (organic product/water).

    • Separate the organic layer.

    • Extract the aqueous layer once with minimal dichloromethane (DCM) or toluene (optional, can be skipped for green process).

    • Combine organics and dry over anhydrous

      
      .
      
  • Purification:

    • Filter off the drying agent.

    • Perform fractional vacuum distillation.

    • Fraction 1: Unreacted Isopentylamine (Recover and Recycle).

    • Fraction 2: Target Product (b.p. approx. 110–115°C at 10 mmHg).

Protocol B: High-Throughput Neat Synthesis

Best for: Maximizing space-time yield in continuous flow or small-batch manufacturing.

Step-by-Step Procedure
  • Charge Amine: Load Isopentylamine (2.0 equivalents) into the reactor. Cool to 0°C .

  • Addition: Add Acrylonitrile (1.0 equivalent) via a subsurface dip tube (to prevent vapor phase polymerization) over 2 hours.

    • Critical: Vigorous stirring is essential to prevent local hot-spots which lead to bis-alkylation.

  • Thermal Soak: After addition, slowly ramp temperature to 40°C for 2 hours to drive conversion.

  • Stripping: Apply vacuum (300 mbar) to strip off the excess Isopentylamine.

    • Advantage:[3][4][5][6] The excess amine suppresses bis-formation. Recovered amine is reused in the next batch.

  • Distillation: Distill the crude oil under high vacuum (<5 mmHg) to isolate the pure nitrile.

Analytical Data Summary

ParameterSpecificationMethod
Appearance Colorless to pale yellow liquidVisual
Purity (GC) > 98.0%GC-FID (DB-5 Column)
Bis-Impurity < 1.5%GC-FID
Water Content < 0.1%Karl Fischer
Boiling Point ~112°C @ 10 mmHgDistillation curve
Identity Matches Ref. Std.FTIR / 1H-NMR

Process Visualization

Figure 1: Reaction Mechanism & Selectivity Control

This diagram illustrates the kinetic pathway and how the "Water-Promoted" method lowers the activation energy for the mono-adduct while the "Excess Amine" strategy blocks the path to the bis-adduct.

ReactionPathway cluster_control Selectivity Controls Start Isopentylamine (Primary Amine) TS1 Transition State (Water Stabilized) Start->TS1 + ACN (Fast) ACN Acrylonitrile ACN->TS1 Mono TARGET: 3-[(3-Methylbutyl)amino]propanenitrile TS1->Mono Kinetic Product Bis IMPURITY: Bis-adduct Mono->Bis + ACN (Slow @ <40°C) C1 Excess Amine (Suppresses Bis) C1->Mono C2 Water Solvent (Accelerates Mono) C2->TS1

Caption: Kinetic pathway showing water-assisted acceleration of the mono-adduct and suppression of the bis-adduct via temperature control and stoichiometry.

Figure 2: Scalable Process Flow Diagram (Protocol A)

ProcessFlow Reactor Jacketed Reactor (Cooling @ 10°C) Quench Scrubber (NaOH Solution) Reactor->Quench Vent Gases Separator Phase Separator (Organic/Aqueous) Reactor->Separator Crude Mixture Feed Acrylonitrile Feed (Controlled Rate) Feed->Reactor Slow Addition Distillation Vacuum Distillation (Product Isolation) Separator->Distillation Organic Layer Recycle Amine Recycle Distillation->Recycle Fraction 1 (Isopentylamine) Product Product Distillation->Product Fraction 2 (Pure Nitrile) Recycle->Reactor Reuse

Caption: Process flow for the water-promoted synthesis, highlighting the critical scrubbing and recycling loops.

References

  • General Mechanism of Aza-Michael Addition

    • Rulev, A. Y. (2017). "Aza-Michael reaction: achievements and prospects." Russian Chemical Reviews.
  • Water-Promoted Synthesis Kinetics

    • Ranu, B. C., & Banerjee, S. (2007). "Significant rate acceleration of the aza-Michael reaction in water."[7] Tetrahedron Letters.

  • Acrylonitrile Safety & Handling

    • INEOS Nitriles. (2021). "Acrylonitrile Safe Handling Guide."
  • Selectivity in Polyamine Synthesis

    • M. Lall et al. (2012).[8] "Stereoselective synthesis of (S)-3-(methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile." Journal of Organic Chemistry. (Demonstrates analogous nitrile synthesis).

  • Industrial Preparation of Aminopropionitriles

    • U.S. Patent 3,028,415. "Preparation of acrylonitrile di-adducts of primary aliphatic amines." (Cited to illustrate conditions to avoid—i.e.

Sources

Application Notes and Protocols for Solvent Selection in 3-[(3-Methylbutyl)amino]propanenitrile Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the critical role of solvent selection in reactions involving 3-[(3-Methylbutyl)amino]propanenitrile. The synthesis of this compound, typically achieved through the aza-Michael addition of 3-methylbutylamine to acrylonitrile, is highly influenced by the reaction medium. This guide elucidates the underlying principles of solvent effects on this reaction, offers detailed protocols for solvent screening and optimization, and presents a systematic approach to selecting the most appropriate solvent to enhance reaction yield, rate, and purity.

Introduction: The Significance of 3-[(3-Methylbutyl)amino]propanenitrile and the Imperative of Solvent Selection

3-[(3-Methylbutyl)amino]propanenitrile is a versatile bifunctional molecule incorporating a secondary amine and a nitrile group. This unique structural motif makes it a valuable intermediate in the synthesis of a variety of more complex molecules, including pharmaceuticals and other specialty chemicals. The secondary amine can be further functionalized, while the nitrile group can be hydrolyzed to a carboxylic acid or reduced to a primary amine, opening avenues for diverse synthetic transformations.

The most common route to 3-[(3-Methylbutyl)amino]propanenitrile is the cyanoethylation of 3-methylbutylamine, a nucleophilic conjugate addition to acrylonitrile. While seemingly straightforward, the efficiency of this aza-Michael reaction is profoundly dependent on the chosen solvent. The solvent not only dictates the solubility of reactants but also actively participates in the reaction mechanism by stabilizing charged intermediates and influencing the rate-determining steps. A suboptimal solvent choice can lead to sluggish reactions, low yields, and the formation of undesirable byproducts, most notably the polymerization of acrylonitrile. Therefore, a rational and systematic approach to solvent selection is paramount for developing a robust and efficient synthesis.

Theoretical Framework: Understanding Solvent-Reactant Interactions

The aza-Michael addition of an amine to acrylonitrile proceeds through a zwitterionic intermediate. The solvent's ability to stabilize this intermediate is a key factor in determining the reaction rate. The primary solvent properties to consider are polarity, proticity, and coordinating ability.

  • Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents possess a hydrogen atom bound to an electronegative atom and can form hydrogen bonds. In the context of cyanoethylation, protic solvents can stabilize the negatively charged carbanion of the zwitterionic intermediate through hydrogen bonding, thereby accelerating the reaction.[1] Water can be an effective solvent, though the reaction may be slower if the reactants are not fully soluble.[2]

  • Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These solvents have a large dipole moment but lack an acidic proton. They are effective at solvating cations and can also stabilize the polar transition state of the aza-Michael addition.[3] The electrophilicity of the solvent has been shown to significantly impact the reaction rate by facilitating the protonation of the intermediate complex.[1] In some cases, particularly with secondary amines in aprotic solvents, the reaction can be third-order overall (second-order in amine), where a second molecule of the amine acts as a proton shuttle.

  • Nonpolar Solvents (e.g., Toluene, Hexane): Reactions in nonpolar solvents are generally slower due to the poor stabilization of the polar zwitterionic intermediate. However, in some instances, particularly with catalyst-free or enzyme-catalyzed reactions, nonpolar solvents can be effective.[4]

  • Solvent-Free (Neat) Conditions: For some highly reactive amines, the reaction can proceed efficiently without any solvent. This "green chemistry" approach simplifies workup and reduces waste.

The interplay of these solvent properties dictates the reaction kinetics and the product distribution. A systematic screening of solvents is therefore a critical step in process development.

Physicochemical Properties of Common Solvents

The following table summarizes key properties of a range of solvents that can be considered for the synthesis of 3-[(3-Methylbutyl)amino]propanenitrile. This data is essential for making informed decisions during the solvent screening process.

SolventFormulaBoiling Point (°C)Density (g/mL)Dielectric Constant (ε)Dipole Moment (D)Type
WaterH₂O1001.00080.11.85Protic, Polar
MethanolCH₃OH650.79232.71.70Protic, Polar
EthanolC₂H₅OH780.78924.51.69Protic, Polar
IsopropanolC₃H₈O820.78619.91.66Protic, Polar
AcetonitrileCH₃CN820.78637.53.92Aprotic, Polar
Dimethylformamide (DMF)C₃H₇NO1530.94436.73.82Aprotic, Polar
Dimethyl Sulfoxide (DMSO)C₂H₆OS1891.10046.73.96Aprotic, Polar
Tetrahydrofuran (THF)C₄H₈O660.8867.51.75Aprotic, Polar
Dichloromethane (DCM)CH₂Cl₂401.3269.11.60Aprotic, Polar
TolueneC₇H₈1110.8672.40.36Aprotic, Nonpolar
HexaneC₆H₁₄690.6551.9~0Aprotic, Nonpolar

Experimental Protocols

This section provides a detailed, step-by-step methodology for a systematic solvent screening experiment to optimize the synthesis of 3-[(3-Methylbutyl)amino]propanenitrile.

Materials and Equipment
  • 3-Methylbutylamine (Isoamylamine), ≥99%

  • Acrylonitrile, ≥99%, contains MEHQ as inhibitor

  • Anhydrous solvents (a selection from the table above)

  • Internal standard for GC analysis (e.g., dodecane)

  • Reaction vials (e.g., 10 mL screw-cap vials with PTFE septa)

  • Magnetic stirrer hotplate and stir bars

  • Gas chromatograph with a flame ionization detector (GC-FID)

  • Standard laboratory glassware

  • Rotary evaporator

Safety Precautions
  • Acrylonitrile is highly flammable, toxic, and a suspected carcinogen. All manipulations should be performed in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • 3-Methylbutylamine is corrosive and flammable. Handle with care.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

Protocol for Solvent Screening

This protocol is designed for a small-scale screening of multiple solvents in parallel.

  • Preparation of Stock Solutions:

    • Prepare a stock solution of 3-methylbutylamine.

    • Prepare a stock solution of acrylonitrile.

    • Prepare a stock solution of the internal standard (e.g., dodecane) in a suitable solvent (e.g., dichloromethane).

  • Reaction Setup:

    • To a series of labeled 10 mL reaction vials, add a magnetic stir bar.

    • To each vial, add 2 mL of the respective anhydrous solvent to be screened.

    • Place the vials in a rack on a magnetic stirrer hotplate.

  • Initiation of Reaction:

    • To each vial, add 3-methylbutylamine (e.g., 1.0 mmol).

    • Allow the solutions to stir for 5 minutes to reach thermal equilibrium (if heating).

    • Add acrylonitrile (e.g., 1.1 mmol, 1.1 equivalents) to each vial to initiate the reaction.

    • Start a timer for each reaction.

  • Reaction Monitoring:

    • At predetermined time points (e.g., 1, 2, 4, 8, and 24 hours), withdraw a small aliquot (e.g., 20 µL) from each reaction mixture.

    • Quench the aliquot by diluting it in a known volume of a suitable solvent (e.g., 1 mL of dichloromethane) containing the internal standard.

    • Analyze the quenched samples by GC-FID to determine the conversion of the starting materials and the formation of the product.

  • Work-up and Analysis (at the end of the reaction):

    • Once the reaction is deemed complete (or after 24 hours), cool the vials to room temperature.

    • Carefully remove the solvent from each vial under reduced pressure using a rotary evaporator.

    • Analyze the crude product by ¹H NMR to determine the purity and identify any byproducts.

    • Calculate the yield based on the limiting reagent (3-methylbutylamine).

Hypothetical Results of Solvent Screening

The following table presents a hypothetical but realistic set of results for the solvent screening experiment, based on the principles discussed in this guide.

SolventTemperature (°C)Time (h)Conversion (%) (by GC)Isolated Yield (%)Purity (by ¹H NMR)Observations
Methanol254>9995>98%Fast reaction, clean product.
Water25248578>95%Slower reaction, biphasic.
Acetonitrile258>9992>98%Clean reaction.
DMF256>9588>95%Slightly faster than ACN.
THF25247065~90%Slower reaction, some byproducts.
Toluene2524<10--Very slow reaction.
Neat502>9996>97%Exothermic, requires cooling.

Visualization of the Solvent Selection Workflow

A logical workflow is essential for efficient solvent selection. The following diagram illustrates a decision-making process for choosing an appropriate solvent for the synthesis of 3-[(3-Methylbutyl)amino]propanenitrile.

Caption: A decision tree for systematic solvent selection.

Causality and Mechanistic Insights

The choice of solvent directly influences the reaction pathway and its efficiency. The following diagram illustrates the proposed mechanism for the aza-Michael addition and highlights the key roles of the solvent.

Reaction_Mechanism Reactants 3-Methylbutylamine + Acrylonitrile Transition_State Polar Transition State Reactants->Transition_State Intermediate Zwitterionic Intermediate Transition_State->Intermediate Nucleophilic Attack Proton_Transfer Proton Transfer Intermediate->Proton_Transfer Product 3-[(3-Methylbutyl)amino]propanenitrile Proton_Transfer->Product Solvent_Stabilization Solvent Stabilization (H-bonding, Dipole-Dipole) Solvent_Stabilization->Transition_State Solvent_Stabilization->Intermediate Amine_Shuttle Second Amine Molecule (in Aprotic Solvents) Amine_Shuttle->Proton_Transfer

Caption: Proposed mechanism and points of solvent interaction.

The rate of the reaction is often determined by the stability of the zwitterionic intermediate. Protic solvents excel at stabilizing this intermediate through hydrogen bonding to the carbanion. Polar aprotic solvents, while not capable of hydrogen bonding, can stabilize the separated charges through dipole-dipole interactions. In less polar environments, the aggregation of polar intermediates can occur, potentially leading to more complex kinetics. The choice of solvent can also influence the basicity and nucleophilicity of the amine, further impacting the reaction rate.

Conclusion and Recommendations

The selection of an appropriate solvent is a critical parameter in the synthesis of 3-[(3-Methylbutyl)amino]propanenitrile via the cyanoethylation of 3-methylbutylamine. A systematic screening approach, considering a range of protic and aprotic solvents, as well as neat conditions, is highly recommended to identify the optimal reaction medium. For this particular secondary amine, polar protic solvents like methanol or ethanol, and polar aprotic solvents such as acetonitrile, are likely to provide the best balance of reaction rate and product purity. For a greener and more atom-economical process, a catalyst-free reaction under neat conditions with careful temperature control is a promising alternative. The protocols and data presented in this guide provide a solid foundation for researchers to develop a robust and efficient synthesis of this valuable chemical intermediate.

References

  • Effects of Solvents and the Structure of Amines on the Rates of Reactions of α,β-Unsaturated Nitriles and Amides with Secondary Amines. (2025). ResearchGate. [Link]

  • Yttrium nitrate promoted selective cyanoethylation of amines. (n.d.). Indian Academy of Sciences. [Link]

  • Cyanoethylation. (n.d.). Organic Reactions. [Link]

  • Chemical Interactions between Drugs Containing Reactive Amines and Acrylates in Aqueous Solutions. (n.d.). DORAS | DCU Research Repository. [Link]

  • reaction between primary and secondary amines and acrylonitrile without the use of lipase catalyst. (n.d.). ResearchGate. [Link]

Sources

Troubleshooting & Optimization

Technical Support: Optimization of Aza-Michael Addition for 3-[(3-Methylbutyl)amino]propanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: AM-ISO-001 Subject: Temperature Control & Selectivity Protocols for Isoamylamine-Acrylonitrile Addition Assigned Scientist: Senior Application Specialist, Synthesis Division

Introduction: The Kinetic Challenge

You are synthesizing 3-[(3-Methylbutyl)amino]propanenitrile via the aza-Michael addition of isoamylamine (isopentylamine) to acrylonitrile.

The core technical challenge in this synthesis is selectivity . Primary amines possess two nucleophilic protons. The reaction proceeds in two stages:

  • Step 1 (

    
    ):  Formation of the mono-adduct (Target).
    
  • Step 2 (

    
    ):  Attack by the mono-adduct on a second equivalent of acrylonitrile to form the bis-adduct (Impurity).
    

Because the mono-adduct is a secondary amine and remains nucleophilic, temperature control is the primary lever to maximize


 while suppressing 

.

Part 1: Thermodynamics & Kinetics (The "Why")

The Temperature-Selectivity Paradox

The aza-Michael addition is exothermic (


).
  • Low Temperature (0°C – 10°C): Favors Kinetic Control . At lower temperatures, the steric hindrance of the secondary amine (mono-adduct) significantly retards the second addition (

    
    ).
    
  • High Temperature (>40°C): Increases the energy of the system, allowing the secondary amine to overcome the activation energy barrier for the second addition, leading to significant bis-adduct formation. It also increases the risk of the Retro-Michael reaction (decomposition) and acrylonitrile polymerization.

Reaction Pathway Visualization

The following diagram illustrates the competitive pathways and the critical control point.

ReactionPathway Figure 1: Kinetic Pathway of Isoamylamine-Acrylonitrile Addition. Control T to stop at Green. Reactants Isoamylamine + Acrylonitrile TS1 Transition State 1 (Low Barrier) Reactants->TS1 Fast (k1) Poly Poly-Acrylonitrile (Side Reaction) Reactants->Poly Exotherm Runaway Mono TARGET: Mono-Adduct (Secondary Amine) TS1->Mono TS2 Transition State 2 (Higher Barrier) Mono->TS2 Slow (k2) Accelerated by Heat Bis IMPURITY: Bis-Adduct (Tertiary Amine) TS2->Bis

Figure 1: Kinetic competition between mono-addition (desired) and bis-addition (impurity).

Part 2: Standard Operating Procedure (SOP)

To maximize yield and minimize the bis-impurity, follow this Self-Validating Protocol .

Critical Parameters
ParameterSettingRationale
Stoichiometry 1.5 : 1 to 2.0 : 1 (Amine : Nitrile)Excess amine statistically favors mono-addition. Unreacted isoamylamine (bp 95°C) is easily distilled off.
Initial Temp 0°C to 5°C (Ice Bath)Suppresses exotherm and prevents immediate bis-addition.
Addition Rate Dropwise (Slow)Prevents localized heating ("hot spots") which trigger polymerization.
Solvent Neat (Solvent-free) or MeOHNeat is preferred for green chemistry; MeOH accelerates rate via H-bonding but requires removal.
Step-by-Step Workflow
  • Setup: Charge a 3-neck flask with Isoamylamine (2.0 equiv) . Equip with a reflux condenser, internal thermometer, and pressure-equalizing addition funnel containing Acrylonitrile (1.0 equiv) .

  • Cooling: Submerge flask in an ice/water bath. Cool amine to < 5°C .

  • Addition (The Critical Step):

    • Add acrylonitrile dropwise .[1]

    • Monitor: Internal temperature must NOT exceed 15°C during addition.

    • Note: Acrylonitrile addition is highly exothermic. If temp spikes, stop addition immediately.

  • Reaction:

    • Once addition is complete, allow the mixture to warm to Room Temperature (20-25°C) naturally.

    • Stir for 12–24 hours. Do not heat.

  • Validation (In-Process Control):

    • Check via TLC or GC. Look for the disappearance of acrylonitrile.

    • Self-Validation: If bis-adduct > 5%, your addition was too fast or temperature too high.

  • Workup:

    • Distill off excess isoamylamine under reduced pressure (Rotovap).

    • Purify the residue via vacuum distillation to obtain the target aminopropanenitrile.

Part 3: Troubleshooting Hub

Use this decision tree to diagnose experimental failures.

Troubleshooting Figure 2: Troubleshooting Decision Tree Issue Identify Issue LowYield Low Conversion Issue->LowYield HighBis High Bis-Adduct (>10%) Issue->HighBis Polymer Solid/Gel Formation Issue->Polymer Sol_Time Increase Time (Do NOT heat) LowYield->Sol_Time Sol_Cat Add Mild Acid (Acetic Acid/SiO2) LowYield->Sol_Cat Sol_Cool Lower Temp during Addition (<0°C) HighBis->Sol_Cool Sol_Ratio Increase Amine Ratio (to 3:1) HighBis->Sol_Ratio Polymer->Sol_Cool Sol_Inhib Add Hydroquinone (Radical Inhibitor) Polymer->Sol_Inhib

Figure 2: Logic flow for resolving common synthesis errors.

Frequently Asked Questions (FAQs)

Q1: The reaction mixture turned yellow/orange. Is my product ruined?

  • Diagnosis: This indicates minor oxidation or polymerization of acrylonitrile.

  • Solution: It is usually not fatal. The color bodies are often high-molecular-weight impurities that will remain in the pot residue during vacuum distillation. To prevent this, ensure the acrylonitrile is fresh and colorless before use.

Q2: Can I reflux the reaction to speed it up?

  • Answer: NO. Refluxing (approx. 95°C) will drastically increase the formation of the bis-adduct (

    
     increases) and may cause the retro-Michael reaction, reverting your product back to starting materials. It also increases the safety risk of acrylonitrile volatilization.
    

Q3: My conversion is stuck at 70% after 24 hours at Room Temp.

  • Solution: Do not heat. Instead, add a mild Lewis acid catalyst such as Silica Gel (

    
    )  or Alumina (
    
    
    
    )
    to the stirring mixture. These solid supports activate the nitrile without requiring workup (just filter them off). Alternatively, a catalytic amount of acetic acid can protonate the nitrile, increasing electrophilicity.

Q4: How do I remove the excess Isoamylamine?

  • Protocol: Isoamylamine boils at ~95°C. The product (an aminonitrile) will boil significantly higher. Use a rotary evaporator at 40–50°C under vacuum to strip the amine, then switch to high vacuum (<1 mmHg) to distill the product.

Part 4: Safety & Impurity Profiling

Chemical Safety (Acrylonitrile)
  • Hazard: Acrylonitrile is a carcinogen, highly flammable, and can polymerize explosively if initiated by strong bases or heat.

  • Control: Always use a radical inhibitor (e.g., MEHQ) if distilling acrylonitrile. Never mix undiluted acrylonitrile with strong bases.

Impurity Profile
ImpurityStructureOriginRemoval
Bis-Adduct Tertiary AmineHigh Temp / Low Amine RatioFractional Distillation (Higher BP than product)
Poly-Acrylonitrile Solid White PrecipitateAnionic/Radical PolymerizationFiltration (insoluble in organic solvents)
Hydrolysis Product Amide / AcidMoisture in solventUse anhydrous reagents

References

  • General Aza-Michael Kinetics:Reaction of primary amines with acrylonitrile. The reaction of aliphatic amines with acrylonitrile is well-documented to proceed via nucleophilic attack, where temperature control is critical for mono-selectivity.

    • Source:

      
      
  • Selectivity Control: Controlling the selectivity of acrylates towards primary amines.[2] This reference details the competition between mono- and bis-addition and the influence of temperature and stoichiometry.

    • Source:

  • Catalysis & Conditions: Aza-Michael Mono-addition Using Acidic Alumina. Demonstrates the use of mild solid-acid catalysts to improve yield and selectivity under solvent-free conditions.

    • Source:

Sources

Technical Support Center: 3-[(3-Methylbutyl)amino]propanenitrile Process Engineering

[1]

Topic: Minimizing Polymerization & Degradation during Synthesis and Processing Target Molecule: 3-[(3-Methylbutyl)amino]propanenitrile (also known as N-Isoamyl-3-aminopropionitrile) Reaction Class: Aza-Michael Addition[1]

Executive Summary

This guide addresses the stability challenges inherent in the Michael addition of Isoamylamine (3-methylbutylamine) to Acrylonitrile . Users frequently report "polymerization" (gelling/solidification) or "degradation" (yellowing/loss of yield).[1]

Critical Distinction: The product itself does not polymerize.[2]

  • Gelling is caused by the anionic or radical polymerization of unreacted Acrylonitrile (PAN formation).

  • Yield Loss during distillation is caused by the Retro-Michael reaction , reverting the product back to volatile starting materials.

Module 1: Reaction Phase Control (Synthesis)

Q: Why does my reaction mixture turn yellow and become viscous/solid?

A: This is likely the formation of Polyacrylonitrile (PAN) , not your product.[1] Acrylonitrile is highly unstable in the presence of bases (amines) and heat. If the reaction exotherm is not strictly managed, the amine acts as an initiator for the anionic polymerization of acrylonitrile.

Troubleshooting Protocol:

ParameterSpecificationTechnical Rationale
Temperature 0°C – 10°C (during addition)High temps (>30°C) favor the polymerization rate (

) over the Michael addition rate (

).[1]
Addition Order Acrylonitrile into Amine Adding amine into acrylonitrile creates a local excess of acrylonitrile, favoring polymerization.[1] Always add the nitrile to the amine.
Stoichiometry 1.1 – 1.5 eq. Amine Excess amine ensures all acrylonitrile is consumed rapidly, leaving none available to polymerize.[1]
Inhibitor MEHQ (25-50 ppm) Ensure the acrylonitrile contains Hydroquinone monomethyl ether. Do not remove it.
Q: I see a secondary peak at higher molecular weight. Is this oligomerization?

A: No, this is likely the Bis-Cyanoethylated Adduct . Primary amines (like isoamylamine) have two protons. After the first acrylonitrile adds (forming your product), the secondary amine can react with a second acrylonitrile molecule.

Prevention:

  • Increase Amine Equivalents: Use a large excess of isoamylamine (2.0–3.0 eq) if bis-impurity is critical. The excess amine statistically favors mono-addition.

  • Dilution: Run the reaction in a solvent (e.g., Methanol or Ethanol) rather than neat. Solvation shells reduce the nucleophilicity of the secondary amine product relative to the primary amine starting material.

Module 2: Purification & Isolation (The Workup)

Q: My product decomposes during vacuum distillation. How do I prevent this?

A: You are observing the Retro-Michael Reaction . The Aza-Michael addition is reversible. Heating the product drives the equilibrium back to the starting materials (Isoamylamine + Acrylonitrile). The liberated acrylonitrile then polymerizes in the distillation pot/receiver, creating a "tar."

Thermodynamic Trap:

1

Distillation Protocol:

  • Strip Excess Amine First: Remove the unreacted isoamylamine at mild vacuum/temperature (

    
    C).
    
  • Acid Stabilization (Critical): Before high-vacuum distillation, add 0.1% w/w Acetic Acid or Phosphoric Acid to the pot.

    • Mechanism:[3][4][5][6][7] Protonating a fraction of the amine stabilizes the adduct and inhibits the base-catalyzed Retro-Michael mechanism.

  • High Vacuum, Short Path: Use a short-path distillation apparatus (e.g., Kugelrohr or Wiped Film).[1]

    • Target: Keep pot temperature <100°C . If the boiling point is higher, improve your vacuum (<1 mbar).

Module 3: Visualizing the Failure Modes

The following diagram illustrates the kinetic competition between the desired pathway and the two primary failure modes (Polymerization and Bis-Alkylation).

ReactionPathwaysReagentsIsoamylamine+AcrylonitrileIntermediateTransition StateReagents->IntermediatePolymerFAILURE: Polyacrylonitrile(Yellow Solid/Gel)Reagents->Polymer  Excess Heat / Radical InitiatorProductTarget Product(Mono-Adduct)Intermediate->Product  0-10°C, Kinetic ControlBisAdductIMPURITY: Bis-Adduct(High MW Oil)Product->BisAdduct  Excess AcrylonitrileRetroRetro-Michael(Decomposition)Product->Retro  Distillation >120°CRetro->Reagents

Figure 1: Kinetic competition between Product formation (Green), Polymerization (Red), and Bis-alkylation (Yellow).[1]

Module 4: Storage & Stability FAQs

Q: Can I store the product in clear glass vials?

A: No. Aminonitriles can undergo slow oxidative degradation and photolysis.

  • Requirement: Amber glass bottles.

  • Headspace: Flush with Nitrogen or Argon. Oxygen promotes radical formation which can initiate oligomerization of trace impurities.

Q: The product turned red/brown after 3 months. Is it still usable?

A: Likely not for sensitive applications. The color change indicates oxidation of the secondary amine or formation of N-oxide impurities.

  • Check: Run an NMR. If the aliphatic peaks are sharp but the baseline is noisy, you may be able to redistill (with acid stabilizer). If the integral ratio of the nitrile

    
    -protons has shifted, discard.
    

References

  • Michael Addition Mechanism & Reversibility

    • Organic Reactions.[8][9][10] "The Intramolecular Michael Reaction."[11] (Comprehensive review on the reversibility and conditions of Michael additions).

    • [1]

  • Acrylonitrile Polymerization Inhibition

    • BenchChem Technical Guides. "Preventing polymerization of acrylonitrile derivatives during reaction.
  • Synthesis of 3-Aminopropionitriles

    • BASF SE Patent US5334745A. "Preparation of 3-aminopropionitriles."[7] (Industrial protocols for amine-acrylonitrile addition, highlighting temperature control).

  • Retro-Michael Reaction Dynamics

    • Journal of Organic Chemistry. "Mechanistic Studies on the Michael Addition... via a Retro-aza-Henry-Type Process." (Discusses the thermal instability and reversibility of aza-Michael adducts).
    • [1]

Validation & Comparative

Publish Comparison Guide: FTIR Profiling of 3-[(3-Methylbutyl)amino]propanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Subject: 3-[(3-Methylbutyl)amino]propanenitrile (CAS: 1019125-05-3) Synonyms: 3-(Isopentylamino)propionitrile; N-Isopentyl-β-alaninenitrile Application: Pharmaceutical intermediate, building block for amino-acid derivatives, and curing agent precursor.

This guide provides a technical analysis of the Fourier Transform Infrared (FTIR) absorption profile of 3-[(3-Methylbutyl)amino]propanenitrile. Unlike standard spectral libraries that list peaks in isolation, this document compares the target molecule against its synthetic precursors (Isopentylamine and Acrylonitrile) and structural analogues (Tertiary amine impurities).

For researchers in drug development, distinguishing this secondary aminonitrile from unreacted primary amines or over-alkylated byproducts is critical for reaction monitoring. This guide establishes the diagnostic bands required for high-confidence identification without immediate recourse to NMR.

Technical Analysis: The Target Spectrum

The FTIR spectrum of 3-[(3-Methylbutyl)amino]propanenitrile is defined by the coexistence of a saturated nitrile functionality and a secondary amine, anchored by an isopentyl chain.

Key Diagnostic Bands
Functional GroupWavenumber (cm⁻¹)IntensityModeDiagnostic Significance
Nitrile (C≡N) 2245 – 2255 MediumStretchingPrimary ID. Indicates a saturated nitrile. Distinctly higher energy than conjugated nitriles (e.g., acrylonitrile).
Secondary Amine (N-H) 3300 – 3350 Weak/BroadStretchingPurity Indicator. A single band confirms secondary amine status. (Primary amines show two bands; Tertiary show none).[1]
Gem-Dimethyl 1385 & 1365 MediumBendingFingerprint. The "isopentyl split." A characteristic doublet arising from the terminal isopropyl group on the alkyl chain.
C-H (Alkyl) 2850 – 2960StrongStretchingOverlapping methyl (-CH₃) and methylene (-CH₂-) vibrations.
C-N (Amine) 1120 – 1150MediumStretchingConfirmation of the aliphatic amine linkage.
Structural Causality
  • The Nitrile Shift: The cyano group is attached to a saturated ethyl bridge (

    
    ). Unlike acrylonitrile, where the CN group is conjugated with a double bond (lowering the frequency to ~2220 cm⁻¹), the insulating ethylene group in the target molecule restores the bond order, pushing the absorption to the standard saturated range (~2250 cm⁻¹).
    
  • The Isopentyl Signature: The 3-methylbutyl tail provides a unique steric bulk. In the fingerprint region, the symmetric deformation of the terminal isopropyl group splits into two bands of equal intensity near 1385 cm⁻¹ and 1365 cm⁻¹, distinguishing it from n-pentyl analogues.

Comparative Performance: Target vs. Alternatives

In a process development setting, "performance" equates to the ability to distinguish the product from starting materials and side products.

Scenario A: Reaction Monitoring (Target vs. Precursors)

The synthesis typically involves the Michael addition of Isopentylamine to Acrylonitrile.

Comparison Table: Spectral Evolution

Feature Precursor 1: Isopentylamine Precursor 2: Acrylonitrile Target Product
N-H Region Doublet (3380, 3300 cm⁻¹) (Asym & Sym stretch) None Singlet (~3320 cm⁻¹) (Secondary amine)
C≡N Region None ~2220 cm⁻¹ (Conjugated) ~2250 cm⁻¹ (Saturated)

| C=C Region | None | 1600 – 1620 cm⁻¹ (Strong alkene stretch) | Absent (Reaction completion) |

Insight: The disappearance of the C=C stretch at 1610 cm⁻¹ is the fastest metric for reaction completion. However, the shift of the nitrile peak from 2220 to 2250 cm⁻¹ is the most robust confirmation of the correct covalent linkage.

Scenario B: Purity Analysis (Target vs. Over-Alkylation)

A common impurity is the tertiary amine formed by the addition of two acrylonitrile units to a single amine (Bis-cyanoethylation).

  • Target (Secondary Amine): Shows a weak N-H stretch (~3320 cm⁻¹) and N-H bend (~1550-1580 cm⁻¹).

  • Alternative/Impurity (Tertiary Amine): Complete absence of N-H bands. If the spectrum shows a strong Nitrile peak but a flat baseline >3000 cm⁻¹ (excluding C-H), the product has been over-alkylated.

Experimental Protocol: In-Situ Monitoring

Objective: Validate the formation of 3-[(3-Methylbutyl)amino]propanenitrile using ATR-FTIR.

Materials & Equipment
  • Spectrometer: FTIR with Diamond or ZnSe ATR accessory (e.g., Agilent Cary 630 or Thermo Nicolet iS50).

  • Resolution: 4 cm⁻¹.

  • Scans: 32 scans per sample.

Workflow
  • Background: Collect air background.

  • Precursor T0: Place one drop of Isopentylamine on the crystal. Note the doublet at 3300-3400 cm⁻¹ . Clean crystal.

  • Reaction Mix: Add Acrylonitrile (1.05 eq) to Isopentylamine (1.0 eq) in a reaction vessel (controlled temp <30°C).

  • Sampling (T=30 min): Aliquot 10 µL.

    • Observation: Look for the emergence of the 2250 cm⁻¹ peak.

    • Observation: Monitor the decay of the 1610 cm⁻¹ (C=C) peak.

  • Endpoint Verification:

    • Ensure C=C peak is <2% of initial height.

    • Verify N-H region shows a single broad band (Secondary amine), not a doublet (Primary) or flat line (Tertiary).

Visualization: Spectral Logic Pathway

FTIR_Logic Start Unknown Sample Spectrum CheckCN Check 2200-2260 cm⁻¹ (Nitrile Region) Start->CheckCN CheckCC Check 1600-1620 cm⁻¹ (Alkene Region) CheckCN->CheckCC Band Present CheckNH Check 3300-3400 cm⁻¹ (Amine Region) CheckCN->CheckNH Band Absent CheckCC->CheckNH C=C Absent CN @ ~2250 Result_Precursor ID: Acrylonitrile (Precursor) CheckCC->Result_Precursor Strong C=C Present CN @ ~2220 Result_Target ID: Target Product (Secondary Aminonitrile) CheckNH->Result_Target Singlet (Secondary) Result_Impurity ID: Tertiary Impurity (Over-alkylated) CheckNH->Result_Impurity No Band (Tertiary) Result_Start ID: Isopentylamine (Precursor) CheckNH->Result_Start Doublet (Primary)

Figure 1: Decision tree for identifying 3-[(3-Methylbutyl)amino]propanenitrile and distinguishing it from common synthetic precursors and impurities.

References

  • National Institute of Standards and Technology (NIST). Propanenitrile, 3-(methylamino)- Infrared Spectrum. NIST Chemistry WebBook, SRD 69. Available at: [Link] Citation Context: Provides proxy spectral data for the 3-aminopropanenitrile core structure, validating the secondary amine and nitrile shifts.

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In: Encyclopedia of Analytical Chemistry. John Wiley & Sons.[2][3] Citation Context: Authoritative source for the "Gem-dimethyl" doublet (1380/1365 cm⁻¹) and the distinction between conjugated vs. saturated nitriles.

  • Organic Syntheses. β-Aminopropionitrile.[4] Org.[4][5][6][7] Synth. 1947, 27, 3. Available at: [Link] Citation Context: Establishes the standard synthetic route (Michael addition) and chemical stability profile referenced in the experimental section.

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons.[2][3] Citation Context: Standard reference for the N-H stretching frequency shift from primary (doublet) to secondary (singlet) amines.[1]

Sources

A Comparative Guide to Purity Analysis of 3-[(3-Methylbutyl)amino]propanenitrile by GC-MS

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and chemical synthesis, the rigorous assessment of purity is a cornerstone of quality, safety, and efficacy. For a compound such as 3-[(3-Methylbutyl)amino]propanenitrile, a molecule featuring both a secondary amine and a nitrile functional group, selecting an appropriate analytical strategy is critical. This guide provides a comprehensive examination of Gas Chromatography-Mass Spectrometry (GC-MS) as a primary method for purity determination, comparing its performance with other viable analytical techniques. The content herein is synthesized from established analytical principles and field-proven insights to provide a robust framework for method development and validation.

The Analytical Challenge: Characterizing 3-[(3-Methylbutyl)amino]propanenitrile

3-[(3-Methylbutyl)amino]propanenitrile presents a unique analytical challenge due to its polarity imparted by the secondary amine group. Direct injection into a gas chromatograph can lead to poor peak shape, tailing, and potential thermal degradation, compromising analytical accuracy. Therefore, a successful GC-MS method must address these challenges, often through chemical derivatization, to ensure the analyte is suitable for gas-phase analysis.

GC-MS: The Gold Standard for Volatile and Semi-Volatile Compound Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely adopted technique for the separation, identification, and quantification of volatile and semi-volatile compounds.[1] Its coupling of the high-resolution separation capabilities of gas chromatography with the specific and sensitive detection of mass spectrometry makes it a "gold standard" for substance identification and purity assessment in many industries, including pharmaceuticals.[1][2]

The Rationale for a GC-MS Approach

A properly developed and validated GC-MS method offers unparalleled specificity and sensitivity for purity analysis.[3][4][5] The chromatographic separation resolves the parent compound from its impurities, while the mass spectrometer provides definitive identification based on the mass-to-charge ratio of the compound and its fragmentation patterns. This dual-level identification provides a high degree of confidence in the analytical results.

Proposed GC-MS Method for Purity Analysis

The following is a detailed, step-by-step protocol for the GC-MS analysis of 3-[(3-Methylbutyl)amino]propanenitrile, designed to be a self-validating system.

Experimental Protocol

1. Sample Preparation and Derivatization:

  • Rationale: The secondary amine in 3-[(3-Methylbutyl)amino]propanenitrile is a polar functional group that can interact with active sites in the GC inlet and column, leading to poor chromatography. Derivatization masks this active hydrogen, increasing the volatility and thermal stability of the analyte.[6][7]

  • Procedure:

    • Accurately weigh 10 mg of the 3-[(3-Methylbutyl)amino]propanenitrile sample into a 2 mL autosampler vial.

    • Add 1 mL of a suitable solvent, such as dichloromethane or acetonitrile.

    • Add 100 µL of a derivatizing agent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA). MTBSTFA is often preferred for its ability to create stable tert-butyldimethylsilyl (TBDMS) derivatives.

    • Cap the vial and heat at 60-70 °C for 30-60 minutes to ensure complete derivatization.

    • Allow the sample to cool to room temperature before analysis.

2. GC-MS Instrumentation and Conditions:

  • Rationale: The choice of column and temperature program is critical for achieving good separation of the derivatized analyte from potential impurities, such as starting materials or by-products from the synthesis. A non-polar or mid-polar column is typically suitable for the analysis of silylated derivatives.

  • Instrument: A standard gas chromatograph coupled to a single quadrupole or triple quadrupole mass spectrometer.

  • GC Conditions:

    • Column: A 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane capillary column (e.g., DB-5ms or equivalent).

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Inlet Temperature: 250 °C.

    • Injection Mode: Split (e.g., 20:1 split ratio) to avoid overloading the column.

    • Oven Temperature Program:

      • Initial temperature: 80 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C.

      • Hold: 5 minutes at 280 °C.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 40-450.

3. Data Analysis and Purity Calculation:

  • Purity Calculation: The purity of the sample is determined by the area percent method, where the peak area of the main component is divided by the total area of all peaks in the chromatogram.

    • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

  • Impurity Identification: The mass spectra of any impurity peaks can be compared against the NIST/EPA/NIH Mass Spectral Library for tentative identification.[8][9][10]

Visualizing the Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Weigh Sample Dissolve Dissolve in Solvent Sample->Dissolve Derivatize Add Derivatizing Agent & Heat Dissolve->Derivatize Inject Inject into GC Derivatize->Inject Separate Chromatographic Separation Inject->Separate Ionize Electron Ionization Separate->Ionize Detect Mass Detection Ionize->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Spectra Acquire Mass Spectra Detect->Spectra Purity Calculate Purity (Area %) Chromatogram->Purity Identify Identify Impurities Spectra->Identify

Caption: Workflow for the GC-MS analysis of 3-[(3-Methylbutyl)amino]propanenitrile.

Comparison with Alternative Analytical Techniques

While GC-MS is a powerful tool, other techniques can also be employed for the purity analysis of aminonitriles. The choice of method often depends on available instrumentation, the nature of expected impurities, and the specific requirements of the analysis.

Method Principle Advantages Disadvantages Best Suited For
GC-MS with Derivatization Separation of volatile derivatives by gas chromatography followed by mass spectrometric detection.[1]High specificity and sensitivity. Provides structural information for impurity identification.[2][4]Requires derivatization, which adds a step to sample preparation and can introduce artifacts. Not suitable for non-volatile or thermally labile impurities.Comprehensive purity profiling and identification of unknown volatile impurities.
High-Performance Liquid Chromatography (HPLC) with UV or MS Detection Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Versatile for a wide range of compounds, including non-volatile and thermally labile impurities. No derivatization required for many compounds.Lower chromatographic resolution compared to capillary GC. MS detection can be more complex and expensive than UV.Analysis of non-volatile or thermally unstable impurities; routine quality control with a validated method.
Quantitative Nuclear Magnetic Resonance (qNMR) Provides a direct measure of the analyte concentration against a certified internal standard without the need for a reference standard of the analyte itself.Highly accurate and precise. Provides a direct "first principles" measurement. No chromatographic separation needed.Lower sensitivity compared to chromatographic methods. Requires a high-field NMR spectrometer. Not suitable for complex mixtures without prior separation.Accurate determination of the absolute purity of a reference standard.
Non-Aqueous Titration Titration of the basic amine functionality with a standardized acid in a non-aqueous solvent.[11]Simple, rapid, and cost-effective.Non-specific; titrates all basic impurities along with the main compound. Lower sensitivity.Rapid, routine assay of the total basic content in a relatively pure sample.

Conclusion: A Multi-faceted Approach to Purity Assessment

For the comprehensive purity analysis of 3-[(3-Methylbutyl)amino]propanenitrile, a validated GC-MS method with derivatization stands out as a superior technique, offering an excellent balance of specificity, sensitivity, and impurity identification capabilities. However, a complete purity profile may benefit from the orthogonal application of other techniques. For instance, HPLC can be invaluable for detecting non-volatile impurities that are not amenable to GC analysis. For the establishment of a primary reference standard, qNMR provides an unmatched level of accuracy. The selection of the most appropriate analytical methodology should always be guided by a thorough understanding of the compound's chemistry, its synthetic route, and the regulatory requirements of its intended application.

References

  • Validation of GC/GC-MS methodologies. ComplianceIQ. Available from: [Link]

  • GC-MS Method Development & Validation Services: What Pharma Companies Should Look For. ResolveMass Laboratories Inc. 2025. Available from: [Link]

  • Development and validation of the GC-MS method for the determination of volatile contaminants in drug products. Journal of Pharmaceutical Research International. 2024. Available from: [Link]

  • Development and validation of a sensitive GC-MS method for the determination of trace levels of an alkylating reagent in a beta-lactam active pharmaceutical ingredient. J Pharm Biomed Anal. 2005;39(1-2):239-44. Available from: [Link]

  • DEVELOPMENT AND VALIDATION OF GC-MS METHOD FOR THE TRACE LEVEL DETERMINATION OF STRUCTURALLY ALERT ALKYL HALIDE IMPURITIES IN CILASTATIN SODIUM DRUG SUBSTANCE. International Journal of Pharmaceutical Sciences and Research. 2020. Available from: [Link]

  • Two Tests for Detecting Nitriles and Amides. Sciencemadness.org. Available from: [Link]

  • Propanenitrile, 3-(methylamino)-. NIST WebBook. Available from: [Link]

  • Gas chromatography–mass spectrometry. Wikipedia. Available from: [Link]

  • Analytical Derivatives for the NIST/NIH/EPA Mass Spectral Library. ResearchGate. 2017. Available from: [Link]

  • Quality Control in Targeted GC-MS for Amino Acid-OMICS. PMC. Available from: [Link]

  • Determination of aliphatic amines by high performance liquid chromatography with amperometric detection after derivatization with phenylisothiocyanate. ResearchGate. 2000. Available from: [Link]

  • 3-Aminopropionitrile. NIST WebBook. Available from: [Link]

  • GC-MS Analysis of Amino Acids Rapidly Provides Rich Information for Isotopomer Balancing. Biotechnol Prog. 1999;15(3):478-89. Available from: [Link]

  • Propanenitrile. NIST WebBook. Available from: [Link]

  • Amino acid analysis using chromatography–mass spectrometry: An inter platform comparison study. Vrije Universiteit Amsterdam Research Portal. 2019. Available from: [Link]

  • NIST MS Libraries. msp.ch. Available from: [Link]

  • GC-MS For Beginners (Gas Chromatography Mass Spectrometry). YouTube. 2022. Available from: [Link]

  • Gas Chromatography Fingerprint of Martian Amino Acids before Analysis of Return Samples. Molecules. 2023;28(3):967. Available from: [Link]

  • GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals. Shimadzu. Available from: [Link]

  • Determination of alkylamines in atmospheric aerosol particles: a comparison of gas chromatography–mass spectrometry and ion ch. AMT. 2014. Available from: [Link]

  • Preparing Amines: Aliphatic & Aromatic Synthesis Methods. Organic Chemistry. Available from: [Link]

  • Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS?. Metabolites. 2012;2(2):307-26. Available from: [Link]

  • Processes of separating nitrile-hydrocarbon mixtures by means of amines. Google Patents.
  • Determination of alkylamines in atmospheric aerosol particles: a comparison of gas chromatography–mass spectrometry and ion chromatography approaches. AMT. 2014. Available from: [Link]

  • Determination of aliphatic amines by gas chromatography-mass spectrometry after in-syringe derivatization with pentafluorobenzoyl chloride. ResearchGate. 2010. Available from: [Link]

Sources

A Comparative Guide to 3-[(3-Methylbutyl)amino]propanenitrile and Other Aminonitriles for Preclinical Research

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the aminonitrile scaffold is a cornerstone of modern medicinal chemistry. These bifunctional molecules, characterized by the presence of both an amino and a nitrile group, serve as versatile intermediates for a vast array of heterocyclic compounds and are direct precursors to α-amino acids.[1] Furthermore, the nitrile group itself is a unique pharmacophore, capable of acting as a hydrogen bond acceptor, a polar isostere for carbonyls, or even as a covalent "warhead" in targeted inhibitors.[2]

This guide provides an in-depth comparison of 3-[(3-Methylbutyl)amino]propanenitrile , a β-aminonitrile, with other structurally and functionally relevant aminonitriles. We will delve into their physicochemical properties, synthetic accessibility, and key performance metrics relevant to early-stage drug discovery, such as cytotoxicity and metabolic stability. This document is structured to not only present available data but also to provide the experimental framework necessary for researchers to conduct their own comparative analyses.

Introduction to the Aminonitrile Landscape

Aminonitriles are broadly classified based on the relative positions of the amino and nitrile functionalities. α-aminonitriles, with both groups on the same carbon, are famously generated via the Strecker synthesis and are precursors to α-amino acids.[1][3] β-aminonitriles, such as our topic compound, feature a two-carbon separation and are typically synthesized via the aza-Michael addition of an amine to acrylonitrile.[4][5] This structural difference has profound implications for their chemical reactivity and biological applications.[2]

3-[(3-Methylbutyl)amino]propanenitrile (also known as 3-(isopentylamino)propanenitrile) is a secondary β-aminonitrile. The incorporation of a bulky, lipophilic 3-methylbutyl (isopentyl) group is a common strategy in medicinal chemistry to modulate properties like membrane permeability, protein binding, and metabolic stability. This guide will compare it against:

  • 3-Aminopropanenitrile (BAPN): The parent primary β-aminonitrile, providing a baseline to understand the effect of N-alkylation.[1]

  • 3-(Propylamino)propanenitrile: An N-alkylated analogue with a shorter, linear alkyl chain.[6][7]

  • 3-(Diethylamino)propionitrile: A tertiary β-aminonitrile to evaluate the impact of a different substitution pattern on the nitrogen atom.[8][9]

  • 2-Aminopropanenitrile: An α-aminonitrile, to highlight the fundamental chemical and biological differences conferred by the position of the amino group.[3][10]

Comparative Physicochemical Properties

The physicochemical profile of a molecule is a critical determinant of its pharmacokinetic and pharmacodynamic behavior. Properties such as molecular weight, lipophilicity (logP), and basicity (pKa) influence solubility, absorption, distribution, and target engagement.

Below is a comparative table of key physicochemical properties. It is important to note the absence of experimentally determined data for 3-[(3-Methylbutyl)amino]propanenitrile in publicly available literature, a common challenge for novel or specialized chemical entities. The provided values for the comparators are sourced from experimental data where available.

Property3-[(3-Methylbutyl)amino]propanenitrile3-Aminopropanenitrile (BAPN)3-(Propylamino)propanenitrile3-(Diethylamino)propionitrile2-Aminopropanenitrile
Structure



CAS Number 1019125-05-3[11]151-18-8[1]7249-87-8[6]5351-04-2[8]2134-48-7[3]
Molecular Formula C₉H₁₈N₂C₃H₆N₂[1]C₆H₁₂N₂[6]C₇H₁₄N₂[8]C₃H₆N₂[3]
Molecular Weight 154.26 g/mol [11]70.09 g/mol [1]112.17 g/mol [6]126.20 g/mol [9]70.09 g/mol [3]
Boiling Point (°C) Data Not Available185[1]Data Not Available197[12]Data Not Available
Density (g/mL) Data Not Available0.9584 @ 20°C[1]Data Not Available0.866 @ 20°C[12]Data Not Available
logP (Predicted) ~2.0 (Predicted)-1.0[13]0.4[6]0.534[12]-0.5[3]
pKa (Predicted) ~10.5 (Predicted)7.80[1]Data Not AvailableData Not AvailableData Not Available
Water Solubility Low (Predicted)Soluble[1]Data Not AvailableNot miscible[14]Soluble[15]

Expert Insights: The N-alkylation trend is clear: moving from the parent 3-aminopropanenitrile to its alkylated derivatives increases molecular weight and, most significantly, lipophilicity (logP). The predicted high logP of 3-[(3-Methylbutyl)amino]propanenitrile suggests it will have lower water solubility but potentially higher membrane permeability compared to the other β-aminonitriles. This is a classic trade-off in drug design. The α-aminonitrile, 2-aminopropanenitrile, has a similar molecular weight to BAPN but a slightly higher predicted lipophilicity, which may be attributed to intramolecular interactions. The increased steric bulk of the 3-methylbutyl group is also expected to influence its reactivity and binding affinity compared to the smaller propyl or ethyl groups.

Synthesis and Reactivity Profile

General Synthesis: Aza-Michael Addition

β-Aminonitriles are most commonly and efficiently synthesized via the aza-Michael addition of a primary or secondary amine to acrylonitrile.[4][5] This reaction is highly versatile and can often be performed under mild, solvent-free conditions, aligning with green chemistry principles.[4]

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product Amine R1R2NH (e.g., Isopentylamine) Reaction Aza-Michael Addition (Catalyst, e.g., Acidic Alumina) Amine->Reaction Acrylonitrile Acrylonitrile Acrylonitrile->Reaction Aminonitrile R1R2N-CH2-CH2-CN (β-Aminonitrile) Reaction->Aminonitrile

Caption: General synthetic workflow for β-aminonitriles.

Reactivity Comparison: α- vs. β-Aminonitriles

The positioning of the amino group is the single most critical factor determining the reactivity of these molecules.

  • α-Aminonitriles: The proximity of the electron-withdrawing nitrile group and the amino group on the same carbon makes the α-proton (if present) acidic and the nitrile carbon highly susceptible to nucleophilic attack, especially after protonation of the amino group. They are readily hydrolyzed to α-amino acids.[2]

  • β-Aminonitriles: With a two-carbon spacer, the inductive effects of the two functional groups on each other are diminished. This generally results in a more stable molecule. Theoretical calculations and experimental evidence suggest that α-aminonitriles are significantly more reactive towards nucleophiles than their β-isomers.[2] This enhanced stability can be advantageous in a drug molecule, reducing off-target reactivity.

Comparative Biological Performance: Experimental Frameworks

Direct comparative biological data is scarce. Therefore, we provide standardized, validated protocols to enable researchers to generate this critical data in their own laboratories.

In Vitro Cytotoxicity Assessment

A primary concern for any new chemical entity is its potential for cytotoxicity. The MTT assay is a robust and widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[16]

Experimental Protocol: MTT Cytotoxicity Assay

  • Cell Seeding: Seed cancer cell lines (e.g., HeLa, A549, MCF-7) in a 96-well flat-bottom plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test aminonitriles (e.g., from 100 µM to 0.1 µM) in culture medium. Replace the old medium with 100 µL of the medium containing the test compounds. Include wells with untreated cells (vehicle control, e.g., 0.1% DMSO) and wells with medium only (background control).

  • Incubation: Incubate the plate for a further 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well.

  • Formazan Formation: Incubate the plate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF) to each well to dissolve the formazan crystals.[17]

  • Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at 570-590 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance from all readings. Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage viability against the compound concentration and determine the GI₅₀ (concentration causing 50% growth inhibition) using non-linear regression analysis.

Cytotoxicity_Workflow A Seed Cells (96-well plate) B Add Serial Dilutions of Aminonitriles A->B C Incubate (48-72h) B->C D Add MTT Reagent C->D E Incubate (4h) & Solubilize Formazan D->E F Read Absorbance (570-590 nm) E->F G Calculate % Viability & Determine GI₅₀ F->G

Caption: Experimental workflow for the MTT cytotoxicity assay.

In Vitro Metabolic Stability Assessment

Metabolic stability is a critical parameter in drug discovery, as rapid metabolism by hepatic enzymes can lead to poor in vivo exposure and low efficacy. The in vitro liver microsomal stability assay is a standard method to evaluate phase I metabolic degradation.[18][19][20]

Experimental Protocol: Liver Microsomal Stability Assay

  • Reagent Preparation:

    • Test Compounds: Prepare 1 µM working solutions of each aminonitrile in 100 mM potassium phosphate buffer (pH 7.4).

    • Liver Microsomes: Thaw pooled human liver microsomes on ice and dilute to a working concentration of 0.5 mg/mL in the same buffer.[21]

    • Cofactor: Prepare a solution of NADPH in buffer.

    • Positive Controls: Use compounds with known metabolic fates (e.g., Midazolam for high clearance, Verapamil for low clearance).

  • Incubation:

    • In a 96-well plate, pre-warm the microsomal suspension and test compound solutions to 37°C.

    • Initiate the metabolic reaction by adding the NADPH cofactor. For a negative control, add buffer without NADPH.

  • Time-Point Sampling:

    • At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), take an aliquot from the reaction mixture.[18]

  • Reaction Quenching:

    • Immediately stop the reaction by adding the aliquot to a quenching solution, typically ice-cold acetonitrile containing an internal standard (for LC-MS/MS analysis).[21]

  • Sample Processing: Centrifuge the quenched samples to precipitate the proteins. Transfer the supernatant for analysis.

  • LC-MS/MS Analysis: Quantify the remaining parent compound in each sample using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression line gives the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k .

    • Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) / (mg microsomal protein/mL) .[22]

Conclusion and Future Directions

The aminonitrile scaffold presents a rich field for chemical exploration. While 3-[(3-Methylbutyl)amino]propanenitrile remains a poorly characterized molecule, its structure suggests a more lipophilic and potentially more metabolically stable profile compared to its less-substituted β-aminonitrile counterparts. Its increased bulk may also confer unique target-binding properties.

The key distinction lies between the α- and β-isomers, with the latter generally exhibiting greater chemical stability, a potentially desirable trait for drug candidates.[2] This guide provides the foundational knowledge and, critically, the experimental protocols for researchers to perform a direct, head-to-head comparison. By generating robust data on cytotoxicity and metabolic stability, drug development professionals can make more informed decisions about which aminonitrile scaffolds to advance in their discovery pipelines.

References

  • (No Source Provided)
  • Mercell. (n.d.). Metabolic stability in liver microsomes. Retrieved from [Link]

  • CAS Common Chemistry. (n.d.). 3-(Diethylamino)propanenitrile. Retrieved from [Link]

  • ChemSynthesis. (2025, May 20). 3-aminopropanenitrile - 151-18-8. Retrieved from [Link]

  • PubChem. (n.d.). 3-(Propylamino)propanenitrile. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Propanenitrile, 3-(propylamino)- (CAS 7249-87-8). Retrieved from [Link]

  • Cyprotex. (n.d.). Microsomal Stability. Retrieved from [Link]

  • Chemsrc. (2025, August 22). 2-Amino-2-methylpropanenitrile | CAS#:19355-69-2. Retrieved from [Link]

  • BioDuro. (n.d.). ADME Microsomal Stability Assay. Retrieved from [Link]

  • PubChem. (n.d.). 3-Aminopropionitrile. Retrieved from [Link]

  • MTTlab. (n.d.). In vitro drug metabolism: for the selection of your lead compounds. Retrieved from [Link]

  • PubChem. (n.d.). 3-((3-Aminopropyl)amino)propanenitrile. Retrieved from [Link]

  • Al-Zoubi, R. M., et al. (2018). Aza-Michael Mono-addition Using Acidic Alumina under Solventless Conditions. Molecules, 23(11), 2822. Retrieved from [Link]

  • ChemSynthesis. (2025, May 20). 2-aminopropanenitrile - 51806-98-5. Retrieved from [Link]

  • Pascal, R., & Pross, A. (2018). The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean. Life, 8(4), 43. Retrieved from [Link]

  • EPA. (2025, October 15). Propanenitrile, 3-amino-2-methyl- Properties. Retrieved from [Link]

  • PubChem. (n.d.). Propanenitrile, 2-amino-. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]

  • MDPI. (2025, June 20). Catalytic Innovations in the Aza-Michael Reaction: An Experimental Benchmarking Focused on Sustainable Approaches. Retrieved from [Link]

  • ResearchGate. (2017, February 20). The aza-Michael reaction as an alternative strategy to generate advanced silicon-based (macro)molecules and materials. Retrieved from [Link]

  • Celeste Life Sciences Pvt. Ltd. (n.d.). 2-aminopropanenitrile at Best Price in Noida, Uttar Pradesh. Retrieved from [Link]

  • NIST. (n.d.). Propanenitrile, 3-(dimethylamino)-. Retrieved from [Link]

  • Royal Society of Chemistry. (2024, February 28). Reinvigorating aza-Michael reactions under ionic liquid catalysis: a greener approach. Retrieved from [Link]

  • UPCommons. (2016, September 7). Sequential curing of amine-acrylate-methacrylate mixtures based on selective aza-Michael addition followed by radical photopolym. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • Cheméo. (n.d.). Propanenitrile, 3-(methylamino)-. Retrieved from [Link]

  • CDC Stacks. (n.d.). Thermodynamic properties of acrylonitrile, l-aminopropane, 2=aminopropane, and 2-methyl-2-aminopropane. Retrieved from [Link]

  • PubChem. (n.d.). 3-((3-(Dimethylamino)propyl)amino)propanenitrile. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). CAS No : 1019125-05-3 | Product Name : 3-[Methyl(3-methylbutyl)amino]propanenitrile. Retrieved from [Link]

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Safety Operating Guide

Operational Guide: Safe Disposal of 3-[(3-Methylbutyl)amino]propanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

3-[(3-Methylbutyl)amino]propanenitrile (also known as 3-(Isopentylamino)propionitrile) is a bifunctional intermediate containing a secondary amine and a nitrile group. This dual functionality creates a unique disposal challenge: the amine renders the compound basic, while the nitrile moiety poses a latent toxicity risk (cyanide generation) if mishandled.

This guide replaces generic "waste bin" advice with a chemically grounded disposal strategy . The core directive is the absolute prevention of acid-catalyzed hydrolysis, which can liberate hydrogen cyanide (HCN) gas.

Chemical Profile
ParameterDetail
Chemical Name 3-[(3-Methylbutyl)amino]propanenitrile
CAS Number 18302-36-4 (Representative) / Verify specific vendor CAS
Molecular Formula

Functional Groups Secondary Amine (Basic), Nitrile (Toxic/Reactive)
Physical State Liquid (Colorless to pale yellow)
Primary Hazards Acute Toxicity (Oral/Dermal), Skin Corrosion/Irritation, Combustible Liquid

Risk Assessment & Waste Classification

Before disposal, you must classify the waste stream according to 40 CFR 261 (RCRA). While this specific compound is not typically "P-listed" (acutely hazardous) by name, it exhibits Characteristic Hazards that mandate strict regulation.

Critical Hazard Mechanism: The "Acid Trap"

The most significant risk during disposal is the accidental mixing of this basic aminonitrile with acidic waste streams.

  • Mechanism: Under acidic conditions (

    
    ), the nitrile group (
    
    
    
    ) can hydrolyze.
  • Result: Release of Hydrogen Cyanide (HCN) gas.

  • Operational Rule: NEVER dispose of this compound in "General Organic Waste" containers unless the pH of that container is strictly monitored and maintained at

    
    .
    
RCRA Waste Codes (US EPA)
CodeClassificationJustification
D002 CorrosiveAmine functionality likely yields

in aqueous solution.
D001 IgnitableFlash point is estimated >60°C but often treated as ignitable liquid waste in lab packs.
D003 ReactivePotential to generate toxic gases (cyanides) when exposed to strong acids.

Pre-Disposal Stabilization & Segregation

The Self-Validating System: To ensure safety, the disposal process must include a "stop-gate" validation step—checking the pH compatibility of the receiving container.

Step 1: Segregation

Isolate 3-[(3-Methylbutyl)amino]propanenitrile from:

  • Acids: (Sulfuric, Hydrochloric, Acetic acid).

  • Strong Oxidizers: (Peroxides, Nitric Acid) – Risk of exothermic reaction and ignition.

  • Reactive Metals: (Sodium, Potassium) – Risk of polymerization or hydrogen evolution.

Step 2: Container Selection
  • Material: High-Density Polyethylene (HDPE) or Borosilicate Glass.

  • Cap: Vented caps are recommended if the waste contains other organic mixtures, to prevent pressure buildup.

  • Labeling: Must explicitly state: "Hazardous Waste - Toxic, Basic, Organic. DO NOT ADD ACID."

Step 3: Waste Stream Decision Logic (Visualization)

WasteSegregation Start Waste Generation: 3-[(3-Methylbutyl)amino]propanenitrile CheckState Is the waste pure or mixed? Start->CheckState Pure Pure Chemical CheckState->Pure Mixed Mixed Solvent Stream CheckState->Mixed FinalBin Disposal Stream: Basic Organic Waste (High BTU) Pure->FinalBin Direct Pack CheckPH CRITICAL CHECK: Is the mixture Acidic (pH < 7)? Mixed->CheckPH Acidic YES (Acidic) CheckPH->Acidic Risk of HCN Basic NO (Basic/Neutral) CheckPH->Basic Stable ActionNeutralize STOP: Do NOT Mix. Segregate into separate container. Acidic->ActionNeutralize ActionCombine Safe to Combine (Maintain pH > 9) Basic->ActionCombine ActionNeutralize->FinalBin After separate lab pack ActionCombine->FinalBin

Figure 1: Decision Logic for Waste Segregation. Note the critical control point at the pH check to prevent cyanide generation.

Final Disposal Protocol (Lab Pack Services)

Do not treat this waste on-site (e.g., via bleach oxidation) unless you have a specific permit and a fume hood rated for cyanide handling. The preferred industry method is Fuel Blending/Incineration .

Protocol for Lab Personnel:
  • Consolidate: Transfer waste into a dedicated "Basic Organic Toxicity" satellite accumulation container.

  • Label: Apply a hazardous waste label. Check "Toxic" and "Corrosive."

  • Inventory: List the full chemical name. Do not use abbreviations.

  • Handoff: Contact your EHS (Environmental Health & Safety) officer or licensed waste contractor (e.g., Clean Harbors, Veolia, Triumvirate).

  • Disposal Method (Contractor Side): The waste will likely be incinerated at high temperatures (>1000°C) with secondary combustion to ensure complete destruction of the nitrile bond (

    
    ) into 
    
    
    
    and
    
    
    .

Emergency Response: Spills

In the event of a spill, immediate action is required to prevent vapor inhalation and skin absorption.

Spill Response Workflow

SpillResponse Event Spill Detected Evacuate 1. Evacuate Area (Alert Colleagues) Event->Evacuate PPE 2. Don PPE: Nitrile Gloves (Double), Goggles, Resp Protection Evacuate->PPE Ventilate 3. Maximize Ventilation (Fume Hoods On) PPE->Ventilate Absorb 4. Absorb with Chem-Sorb or Vermiculite Ventilate->Absorb Collect 5. Collect into Sealed Bag/Jar Absorb->Collect Decon 6. Wash Area (Soap & Water) Collect->Decon

Figure 2: Immediate spill response workflow. Note: Do not use acidic cleaning agents.

Critical Spill Note: Do not use "acid neutralizers" on this spill. Use inert absorbents (vermiculite, clay, or sand).

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for 3-Aminopropionitrile (Analogous Hazard Data). Retrieved from [Link]

  • U.S. Environmental Protection Agency (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

Personal Protective Equipment & Handling Guide: 3-[(3-Methylbutyl)amino]propanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Analysis: The "Dual Threat"

Do not treat 3-[(3-Methylbutyl)amino]propanenitrile as a standard organic reagent.

This compound belongs to the aminonitrile class. From a safety engineering perspective, it presents a synergistic hazard profile that often bypasses standard laboratory defenses:

  • The Amine Functionality: Provides basicity and lipophilicity, facilitating rapid dermal absorption and potential tissue necrosis (chemical burns).

  • The Nitrile Functionality: Metabolic activation can release cyanide ions (

    
    ), leading to cytotoxic hypoxia.
    

Critical Warning: Standard 4-mil nitrile examination gloves often provide insufficient protection against aliphatic amines and nitriles due to rapid permeation. This guide prioritizes permeation kinetics over standard convenience.

Risk Assessment & Engineering Controls

Before selecting PPE, you must validate your engineering controls. PPE is the last line of defense, not the first.

Hierarchy of Containment[1]
  • Primary Barrier: Chemical Fume Hood (CFH) operating at face velocity 80–100 fpm.

  • Process Containment: All transfers >10 mL must be performed via closed-system (e.g., cannula transfer or syringe) to minimize aerosol generation.

  • Atmosphere: Inert gas (Nitrogen/Argon) blanket recommended to prevent oxidation and moisture absorption.

Personal Protective Equipment (PPE) Matrix

The following specifications are non-negotiable for handling pure 3-[(3-Methylbutyl)amino]propanenitrile.

PPE Specification Table
Protection ZoneStandard RequirementEnhanced Requirement (Spill Cleanup / >100mL)Technical Rationale
Hand Protection Double Gloving Strategy 1. Inner: Silver Shield® (Laminate) or Butyl2. Outer: 5-8 mil Nitrile (Disposable)Heavy Chemical Resistant Butyl Rubber (≥15 mil) or Viton®Standard nitrile degrades/permeates rapidly with amines. Laminate provides broad chemical hold-out; outer nitrile provides dexterity.
Eye/Face Chemical Splash Goggles (Indirect Vent, ANSI Z87.1+)Full Face Respirator (3M 6000 series or equiv.)Safety glasses are prohibited . Liquid splash can cause immediate corneal opacity and systemic absorption via the lacrimal duct.
Respiratory Fume Hood Dependent No respirator needed if sash <18".ABEK1-P3 Filter (Organic Vapor/Inorganic/Acid/Ammonia)Volatile amines require Type K (Ammonia/Amine) filtration; Nitriles require Type A. Combined ABEK is safest backup.
Body Lab Coat (Poly/Cotton) + Chemical Apron (Rubber/Neoprene)Tyvek® or ChemMax® Coverall Taped seams recommended.Cotton absorbs liquids, keeping them against the skin. An impervious apron protects the "kill zone" (chest/lap).
Visualizing the PPE Decision Logic

The following decision tree illustrates the operational logic for selecting protection levels based on volume and state.

PPE_Decision_Tree Start Assess Task: 3-[(3-Methylbutyl)amino]propanenitrile StateCheck Physical State / Volume? Start->StateCheck SmallScale < 10 mL (Analytical/Screening) StateCheck->SmallScale LargeScale > 10 mL or Heating/Reflux StateCheck->LargeScale HoodCheck Fume Hood Available? SmallScale->HoodCheck Level2 LEVEL 2 PROTECTION Butyl/Viton Gloves Full Face Respirator (ABEK) Tyvek Suit LargeScale->Level2 High Risk Level1 LEVEL 1 PROTECTION Double Glove (Nitrile over Laminate) Splash Goggles Lab Coat + Apron HoodCheck->Level1 Yes Stop STOP WORK Relocate to Hood HoodCheck->Stop No

Figure 1: PPE Selection Logic based on operational scale and engineering control availability.

Operational Protocols

A. Weighing and Transfer (The "Red Zone")

The highest risk of exposure occurs during transfer.

  • Preparation: Place a disposable absorbent pad in the fume hood. Pre-weigh your receiving vessel with solvent to minimize the time the neat compound is exposed.

  • The "Dirty Hand" Rule: Designate your non-dominant hand as the "clean" hand (touches sash, notebook) and your dominant hand as the "dirty" hand (touches chemical containers).

  • Technique:

    • Liquids: Use a positive-displacement pipette or glass syringe. Never pour.

    • Solids (if salt form): Use a disposable spatula. Discard spatula immediately into solid waste; do not attempt to clean.

B. Safe Doffing (Removal) Sequence

Improper removal of PPE is a common source of secondary contamination.

Doffing_Sequence Step1 1. Inspect Outer Gloves (Wipe visible residue) Step2 2. Remove Apron (Pull from waist, do not touch front) Step1->Step2 Step3 3. Remove Outer Gloves (Peel inside-out) Step2->Step3 Step4 4. Remove Goggles (Handle by strap only) Step3->Step4 Step5 5. Remove Inner Gloves (Do not snap) Step4->Step5 Step6 6. Wash Hands (Soap/Water 20s) Step5->Step6

Figure 2: Sequential Doffing Protocol to prevent skin contact with contaminated PPE surfaces.[1][2][3][4]

Emergency Response & Waste Disposal

Exposure Response[4][6][7][8]
  • Skin Contact: Immediate flush with water for 15 minutes .[4][5][6][7] Do not use solvents (ethanol/DMSO) to wash skin; this increases absorption.

  • Cyanide Awareness: While less potent than HCN, systemic toxicity is possible. If victim shows signs of dizziness, rapid breathing, or cherry-red skin, alert medical services immediately and mention "Potential Nitrile/Cyanide Exposure."

Waste Segregation
  • Stream A (Organic): Dispose of contaminated solvents here.

  • Stream B (Solid/Debris): Gloves, pipettes, and pads must go into a dedicated hazardous waste bag, labeled "Toxic Debris."

  • Incompatibility: NEVER mix aminonitrile waste with strong acids (e.g., HCl, H2SO4) or oxidizers (Peroxides). Acid contact may liberate HCN gas; oxidizers may cause exothermic ignition.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 62163, 3-(Methylnitrosoamino)propanenitrile (Analogue Safety Data). Retrieved from [Link]

  • Centers for Disease Control and Prevention (CDC). NIOSH Pocket Guide to Chemical Hazards - Nitriles. Retrieved from [Link]

  • Zellers, E. T., & Sulewski, R. (1993). Modeling the permeation of chemical mixtures through nitrile glove materials. American Industrial Hygiene Association Journal.

Sources

×

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(3-Methylbutyl)amino]propanenitrile
Reactant of Route 2
Reactant of Route 2
3-[(3-Methylbutyl)amino]propanenitrile

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